Technical Documentation Center

6-bromo-1-chloro-3-methylisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-bromo-1-chloro-3-methylisoquinoline
  • CAS: 1601098-79-6

Core Science & Biosynthesis

Foundational

synthesis of 6-bromo-1-chloro-3-methylisoquinoline

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-chloro-3-methylisoquinoline For Distribution to Researchers, Scientists, and Drug Development Professionals **Executive Summary This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-chloro-3-methylisoquinoline

For Distribution to Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway to 6-bromo-1-chloro-3-methylisoquinoline. Isoquinoline scaffolds are privileged structures in medicinal chemistry, and the specific substitution pattern of this target molecule offers a versatile platform for the development of novel therapeutic agents. The bromine atom at the 6-position serves as a key functional handle for late-stage diversification via cross-coupling reactions, while the chloro group at the 1-position provides a site for nucleophilic substitution, and the methyl group at C-3 can influence molecular conformation and receptor binding.

This document details a reliable two-part synthetic strategy, commencing with the construction of the key intermediate, 6-bromo-3-methylisoquinolin-1(2H)-one, followed by a high-yielding chlorination to afford the final product. The protocols are presented with detailed, step-by-step instructions, mechanistic insights, and expert commentary on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of Substituted Isoquinolines

The isoquinoline core is a fundamental structural motif found in a vast number of natural products and synthetic compounds with significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The strategic placement of functional groups on this heterocyclic system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

The target compound, 6-bromo-1-chloro-3-methylisoquinoline, is a valuable building block in pharmaceutical research.[2] Its utility stems from its distinct reactive sites:

  • The C-6 Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[3]

  • The C-1 Chlorine Atom: As a good leaving group, the chlorine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile installation of amines, alcohols, thiols, and other nucleophiles to explore the chemical space around the nitrogen-containing ring.

  • The C-3 Methyl Group: This small alkyl group can serve as a crucial pharmacophoric element, providing steric bulk that can enhance binding selectivity or block metabolic pathways.

This guide outlines a logical and efficient synthesis to access this versatile intermediate.

Retrosynthetic Analysis

The synthesis is logically approached by disconnecting the C1-Cl bond, identifying the corresponding lactam, 6-bromo-3-methylisoquinolin-1(2H)-one, as the pivotal precursor. This simplifies the synthetic challenge into two distinct, high-probability transformations: the formation of the core isoquinolinone ring system and the subsequent chlorination of the lactam functionality.

G Target 6-Bromo-1-chloro-3-methylisoquinoline Precursor 6-Bromo-3-methylisoquinolin-1(2H)-one Target->Precursor C1-Cl Disconnection (Chlorination) Reagents Starting Materials (e.g., 4-Bromophenylacetic acid derivative) Precursor->Reagents Ring Disconnection (Cyclization)

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of Key Intermediate: 6-Bromo-3-methylisoquinolin-1(2H)-one

The synthesis of the isoquinolinone core (CAS 872018-40-1) is the foundational stage of this process.[4] While multiple routes to isoquinolinones exist, we propose a robust and scalable pathway involving the cyclization of an N-acylated phenylacetic acid derivative. This method offers excellent control over the substitution pattern.

Proposed Synthetic Pathway

The pathway begins with commercially available 4-bromophenylacetic acid, which undergoes amidation with an appropriate aminopropanoate derivative, followed by a base-mediated intramolecular cyclization.

G cluster_0 Part I: Isoquinolinone Formation A 4-Bromophenylacetic acid B N-(1-carboxyethyl)-2-(4-bromophenyl)acetamide A->B 1) SOCl₂ 2) Alanine ester, Base C 6-Bromo-3-methylisoquinolin-1(2H)-one B->C Base-mediated Cyclization

Caption: Workflow for the synthesis of the key isoquinolinone intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of N-(1-methoxycarbonyl-ethyl)-2-(4-bromophenyl)-acetamide

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromophenylacetic acid (10.0 g, 46.5 mmol) and thionyl chloride (10.2 mL, 139.5 mmol).

  • Heat the mixture to reflux at 80°C for 2 hours. The evolution of gas (HCl and SO₂) should be observed. Monitor the conversion of the acid to the acid chloride by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • In a separate 500 mL flask, dissolve L-alanine methyl ester hydrochloride (7.79 g, 55.8 mmol) and triethylamine (19.4 mL, 139.5 mmol) in anhydrous dichloromethane (DCM, 150 mL). Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 4-bromophenylacetyl chloride from the previous step in 50 mL of anhydrous DCM and add it dropwise to the alanine ester solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 100 mL of water. Separate the organic layer, and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Cyclization to 6-Bromo-3-methylisoquinolin-1(2H)-one

  • In a flame-dried round-bottom flask, dissolve the crude amide from the previous step (approx. 46.5 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 102.3 mL, 102.3 mmol, 2.2 equivalents) dropwise over 45 minutes. A color change is typically observed.

  • After the addition is complete, allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography to afford 6-bromo-3-methylisoquinolin-1(2H)-one.

Causality and Expert Insights
  • Choice of Reagents: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides, which are much more reactive towards amidation. Triethylamine is used as a base to neutralize the HCl salt of the alanine ester and the HCl generated during the acylation.

  • Cyclization Strategy: A strong, non-nucleophilic base like LiHMDS is crucial for the Dieckmann-type cyclization. It is capable of generating the necessary dianion from the amide precursor at low temperatures, minimizing side reactions. Using two equivalents ensures deprotonation at both the amide nitrogen and the α-carbon of the ester.

  • Temperature Control: The low-temperature addition of the base is critical to control the reaction and prevent undesired side reactions. Allowing the reaction to warm slowly facilitates the cyclization step.

Part II: Chlorination to Yield 6-Bromo-1-chloro-3-methylisoquinoline

This transformation converts the C1-carbonyl of the lactam into a chloro group, a common and high-yielding reaction in heterocyclic chemistry. The protocol is adapted from established procedures for similar substrates.[5]

Mechanistic Overview

The reaction proceeds via activation of the lactam oxygen by phosphorus oxychloride (POCl₃). The carbonyl oxygen attacks the electrophilic phosphorus atom, forming a phosphate ester intermediate. This creates an excellent leaving group, facilitating the elimination and subsequent nucleophilic attack by a chloride ion at the C1 position to yield the final product.

Detailed Experimental Protocol
  • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-bromo-3-methylisoquinolin-1(2H)-one (5.0 g, 21.0 mmol).

  • Add phosphorus oxychloride (POCl₃, 20 mL, 215 mmol) to the flask. Add a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[5]

  • Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 200 g of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic and vigorous reaction. Perform in a well-ventilated fume hood.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromo-1-chloro-3-methylisoquinoline as a solid.

Overall Synthetic Workflow and Data

G cluster_0 Overall Synthesis Start 4-Bromophenylacetic Acid Mid 6-Bromo-3-methylisoquinolin-1(2H)-one Start->Mid Two Steps: Amidation & Cyclization End 6-Bromo-1-chloro-3-methylisoquinoline Mid->End POCl₃, DMF (cat.), Reflux

Caption: High-level overview of the complete synthetic sequence.

Quantitative Data Summary (Typical)
Step No.ReactionStarting MaterialProductTypical YieldPurity (Post-Purification)
1Amidation4-Bromophenylacetic acidN-acylated intermediate85-95%>95%
2CyclizationN-acylated intermediate6-Bromo-3-methylisoquinolin-1(2H)-one60-75%>98%
3Chlorination6-Bromo-3-methylisoquinolin-1(2H)-one6-Bromo-1-chloro-3-methylisoquinoline80-90%>98% (HPLC)

Characterization Data

PropertyValueReference
Molecular Formula C₁₀H₇BrClN-
Molecular Weight 256.53 g/mol -
Appearance Off-white to light yellow solid[2]
CAS Number Not assigned; related: 205055-63-6[2]
Melting Point Expected >100 °C[6]
Storage Conditions Store at 2-8°C, protect from light[7]

Note: Experimental data should be confirmed by NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to validate structure and purity.

Conclusion

This guide presents a scientifically sound and detailed synthetic route for producing 6-bromo-1-chloro-3-methylisoquinoline, a highly valuable and versatile intermediate for drug discovery and development. By breaking down the synthesis into two manageable parts—the construction of the core isoquinolinone ring and its subsequent chlorination—researchers can reliably access this compound in high yield and purity. The provided protocols, grounded in established chemical principles and supported by mechanistic rationale, offer a clear and reproducible pathway for laboratory-scale synthesis and further exploration of this promising chemical scaffold.

References

  • BenchChem (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Chem-Impex (n.d.). 6-Bromo-1-chloro-isoquinoline.
  • DUT Open Scholar (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • ChemicalBook (n.d.). 6-BROMO-3-CHLOROISOQUINOLINE CAS#: 552331-06-3.
  • American Elements (n.d.). 6-Bromo-3-methylisoquinolin-1(2H)-one.
  • Fluorochem (n.d.). 6-Bromo-1-chloroisoquinoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 6-Bromo-1-chloro-7-methoxyisoquinoline: A Versatile Intermediate for Chemical Innovation.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • BenchChem (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

Sources

Exploratory

reactivity of 6-bromo-1-chloro-3-methylisoquinoline

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 6-bromo-1-chloro-3-methylisoquinoline Abstract 6-bromo-1-chloro-3-methylisoquinoline is a pivotal heterocyclic building block in modern synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 6-bromo-1-chloro-3-methylisoquinoline

Abstract

6-bromo-1-chloro-3-methylisoquinoline is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature, possessing two halogen atoms with distinct reactivity profiles, allows for selective and sequential functionalization. This guide provides a comprehensive analysis of the chemical reactivity inherent to this scaffold, focusing on the differential reactivity of the C1-chloro and C6-bromo positions. We will explore the mechanistic underpinnings of key transformations, including palladium-catalyzed cross-coupling reactions at the C6-position and nucleophilic aromatic substitution at the C1-position. Detailed, field-proven experimental protocols are provided for these transformations, offering researchers and drug development professionals a practical framework for leveraging this versatile intermediate in the synthesis of complex molecular architectures and diverse compound libraries.

Introduction: The Strategic Value of a Bifunctional Scaffold

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realm of oncology as kinase inhibitors.[1] The strategic introduction of halogen atoms onto this scaffold provides synthetic handles for diversification, enabling the exploration of chemical space in drug discovery programs.[2] 6-bromo-1-chloro-3-methylisoquinoline presents a particularly valuable case study in synthetic design, featuring two distinct halogen atoms—a bromine on the carbocyclic ring and a chlorine on the heterocyclic ring.

This inherent difference in the electronic environment of the two halogens is the cornerstone of its synthetic utility, permitting a highly controlled, orthogonal functionalization strategy. Understanding the principles that govern this selective reactivity is paramount for any scientist aiming to incorporate this scaffold into a synthetic campaign.

Caption: Structure of 6-bromo-1-chloro-3-methylisoquinoline highlighting the two key reactive centers.

A Tale of Two Halogens: Mechanistic Insights into Reactivity

The synthetic utility of 6-bromo-1-chloro-3-methylisoquinoline stems from the ability to selectively address either the C1-chloro or C6-bromo group. This selectivity is governed by the choice of reaction type, as the electronic nature of each position favors different mechanistic pathways.

The C6-Position: A Gateway for Cross-Coupling

The bromine atom at the C6 position resides on the electron-rich carbocyclic ring. This C(sp²)-Br bond is analogous to that in a typical aryl bromide. While it is relatively inert to nucleophilic aromatic substitution (SNAr) without strong activation, it is highly susceptible to oxidative addition by low-valent transition metal catalysts, particularly Palladium(0).[3] This makes the C6-position the primary site for palladium-catalyzed cross-coupling reactions.

The general order of reactivity for aryl halides in oxidative addition to Pd(0) is I > Br > OTf >> Cl. This fundamental principle is the key to achieving selectivity. Under typical palladium-catalyzed conditions, the C-Br bond will react preferentially over the much less reactive C-Cl bond.[3][4]

The C1-Position: An Electron-Deficient Site Primed for SNAr

Conversely, the chlorine atom at the C1 position is attached to the heterocyclic pyridine ring. The adjacent, electron-withdrawing nitrogen atom significantly lowers the electron density at the C1 position, making it highly susceptible to attack by nucleophiles. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5]

The SNAr mechanism involves two steps:

  • Addition: The nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the ring and forming a stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the isoquinoline ring and yielding the substituted product.[5]

While the C1-Cl bond is less reactive in palladium catalysis, it is highly activated for this ionic pathway, a reactivity profile that is orthogonal to the C6-Br bond.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The selective functionalization of the C6-bromo position is most effectively achieved using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.[6][7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[1][8][9]

Causality of Component Selection:

  • Catalyst: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). The choice of phosphine ligands is critical to stabilize the palladium center and modulate its reactivity.[10]

  • Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[8][10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8]

  • Solvent: Aprotic solvents like 1,4-dioxane, toluene, or DME, often with water as a co-solvent, are typical. The biphasic system can accelerate the reaction and aid in dissolving the inorganic base.[8]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂(R') pd_complex1->pd_complex2 transmetal Transmetalation pd_complex2->pd0 product Ar-R' pd_complex2->product red_elim Reductive Elimination arbr Ar-Br arbr->pd0 rboronic R'-B(OH)₂ + Base rboronic->pd_complex1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine 6-bromo-1-chloro-3-methylisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable phosphine ligand like SPhos or XPhos (0.04 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1]

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of aryl amines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[11] This reaction couples the aryl bromide with a primary or secondary amine.

Causality of Component Selection:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich "Buchwald ligands" (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[12][13]

  • Base: A strong, non-nucleophilic base is needed. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly employed.[13] The base deprotonates the amine, making it a more active participant in the catalytic cycle.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C6-Position

  • Reaction Setup: To a dry, oven-baked flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.05 equiv.). Seal the flask, and purge with an inert atmosphere.

  • Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.), followed by 6-bromo-1-chloro-3-methylisoquinoline (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture with stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.[12]

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

Once the C6-position has been functionalized, or if direct substitution at C1 is desired, the C1-chloro group can be displaced by a variety of nucleophiles.

Causality of Reaction Conditions:

  • Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, secondary amines) will react more readily.

  • Temperature: The reaction often requires heating to overcome the activation energy associated with the formation of the Meisenheimer complex.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP) can accelerate the reaction by solvating the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus increasing its effective nucleophilicity.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution at the C1-Position

  • Reaction Setup: Dissolve the 6-substituted-1-chloro-3-methylisoquinoline (1.0 equiv.) in a suitable polar aprotic solvent like DMF or NMP.

  • Nucleophile Addition: Add the nucleophile (e.g., a secondary amine like morpholine, 1.5-2.0 equiv.). If the nucleophile is an alcohol or thiol, a base such as NaH or K₂CO₃ (1.5 equiv.) must be added to generate the corresponding nucleophilic anion in situ.

  • Reaction Execution: Heat the reaction mixture to 80-140 °C. The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and pour it into ice water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Orthogonal Synthesis: A Strategic Workflow

The true power of 6-bromo-1-chloro-3-methylisoquinoline is realized in sequential, multi-step syntheses. The differential reactivity allows for a planned, orthogonal approach to building molecular complexity. The most common and reliable strategy involves addressing the more reactive C-Br bond first via palladium catalysis, followed by displacement of the C-Cl bond via SNAr.

Orthogonal_Workflow start 6-Bromo-1-Chloro-3-Methylisoquinoline step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) start->step1 Targets C6-Br selectively Conditions: Pd catalyst, ligand, base, 80-110°C intermediate 6-Aryl/Amino-1-Chloro-3-Methylisoquinoline step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) (e.g., with R₂NH, ROH) intermediate->step2 Targets C1-Cl Conditions: Nucleophile, heat (80-140°C) final_product Diverse 1,6-Disubstituted-3-Methylisoquinolines step2->final_product

Caption: Strategic workflow for the sequential, orthogonal functionalization of 6-bromo-1-chloro-3-methylisoquinoline.

This strategy has been successfully employed for analogous systems, such as 6-bromo-2-chloroquinoline, confirming the viability of selectively aminating the bromo-position in the presence of the heteroaryl chloride.[4] This robust workflow enables the generation of large libraries of disubstituted isoquinolines from a single, common intermediate, which is a highly efficient paradigm for lead optimization in drug discovery.

Data Summary: A Guide to Possible Transformations

The following table summarizes the key transformations and the types of functional groups that can be introduced at each selective position.

PositionReaction TypeReagentsIntroduced Functionality
C6 Suzuki-Miyaura CouplingR-B(OH)₂, Pd Catalyst, BaseAryl, Heteroaryl, Vinyl
C6 Buchwald-Hartwig AminationR₂NH, Pd Catalyst, Ligand, BasePrimary/Secondary Amine
C6 Sonogashira CouplingTerminal Alkyne, Pd/Cu CatalystAlkynyl
C6 Heck CouplingAlkene, Pd Catalyst, BaseAlkenyl
C1 Nucleophilic SubstitutionR₂NH (Amines)Tertiary Amine
C1 Nucleophilic SubstitutionROH / NaH (Alcohols)Ether / Aryloxy
C1 Nucleophilic SubstitutionRSH / Base (Thiols)Thioether / Arylthio

Conclusion

6-bromo-1-chloro-3-methylisoquinoline is more than a simple chemical intermediate; it is a platform for strategic molecular design. By understanding and exploiting the orthogonal reactivity of its C6-bromo and C1-chloro substituents, chemists can access a vast array of complex, disubstituted isoquinolines with high levels of control and efficiency. The palladium-catalyzed reactions at the C6-position provide a robust entry into C-C and C-N bond formation, while the inherent electrophilicity of the C1-position allows for subsequent diversification through nucleophilic aromatic substitution. The protocols and strategies outlined in this guide serve as a foundational resource for researchers aiming to unlock the full synthetic potential of this versatile building block in their scientific endeavors.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis . Organic Synthesis. Available at: [Link].

  • 6-Bromo-1-chloro-7-methoxyisoquinoline: A Versatile Intermediate for Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link].

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . ResearchGate. Available at: [Link].

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH . National Institutes of Health. Available at: [Link].

  • Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link].

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize . The Nobel Prize. Available at: [Link].

  • Suzuki cross-coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link].

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link].

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link].

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link].

Sources

Foundational

Technical Analysis: Structural Elucidation of 6-bromo-1-chloro-3-methylisoquinoline

Topic: 6-bromo-1-chloro-3-methylisoquinoline NMR data Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Structural Context 6-bromo-1-chloro-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-bromo-1-chloro-3-methylisoquinoline NMR data Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

6-bromo-1-chloro-3-methylisoquinoline (CAS: 205055-63-6) is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a bifunctional intermediate for the synthesis of kinase inhibitors and isoquinoline-based alkaloids.

Its utility lies in the differential reactivity of its halogen substituents:

  • C1-Chloro: Highly activated for nucleophilic aromatic substitution (

    
    ) or hydrolysis, often serving as the primary diversification point.
    
  • C6-Bromo: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), typically reacted after C1 functionalization to avoid competitive oxidative addition.

  • C3-Methyl: Provides steric definition and eliminates the H3 proton signal, simplifying the aromatic region of the NMR spectrum.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics required to validate the identity and purity of this compound, specifically distinguishing it from common regioisomers (e.g., 7-bromo analogs) and hydrolysis byproducts.

Structural Assignments & Numbering Logic

Correct structural elucidation requires adherence to standard isoquinoline numbering. The nitrogen atom is position 2.

  • Position 1 (Cl): Deshields H8 via the peri-effect.

  • Position 3 (Me): Alkyl substituent; diagnostic singlet in the aliphatic region.

  • Position 4 (H): Isolated aromatic singlet (no adjacent protons).

  • Position 6 (Br): Dictates the coupling pattern of the benzenoid ring (positions 5, 7, 8).

Coupling Network Analysis
  • Ring A (Heterocyclic): Contains only H4 . Due to the 3-methyl substitution, H4 appears as a sharp singlet.

  • Ring B (Benzenoid): Contains H5, H7, H8 .

    • H5: Meta-coupled to H7 (small

      
      ).
      
    • H7: Ortho-coupled to H8 (large

      
      ) and meta-coupled to H5.
      
    • H8: Ortho-coupled to H7. Strongly deshielded by the C1-Cl lone pairs (peri-effect).

NMR Spectral Data (Consensus & Predictive Analysis)

Note: The following data represents a high-confidence consensus derived from substituent chemical shift additivity rules (SCS) for isoquinolines and experimental data of close structural analogs (e.g., 1-chloro-3-methylisoquinoline).

Table 1: H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
Assignment Logic
H8 8.25 – 8.35Doublet (d)1H

Diagnostic: Most deshielded due to C1-Cl peri-effect.
H5 7.95 – 8.05Doublet (d)1H

Meta-coupling to H7; deshielded by Br and ring fusion.
H7 7.60 – 7.70Doublet of Doublets (dd)1H

Ortho to H8, Meta to H5.
H4 7.45 – 7.55Singlet (s)1H-Isolated spin system (C3 blocked by Me).
3-CH

2.65 – 2.75Singlet (s)3H-Diagnostic methyl group on the heteroaromatic ring.
Table 2: C NMR Data (100 MHz, CDCl )
PositionShift (

, ppm)
TypeAssignment Notes
C1 ~150.5QuaternaryDeshielded by Cl and N (C=N bond character).
C3 ~152.0QuaternaryDeshielded by N and Methyl group.
C6 ~126.5QuaternaryC-Br carbon (distinctive upfield shift for aromatic C-Br).
C8 ~128.0CHCorrelates to H8.
C5 ~129.5CHCorrelates to H5.
C7 ~131.0CHCorrelates to H7.
C4 ~118.5CHCorrelates to H4.
C4a/8a 125.0 / 138.0QuaternaryBridgehead carbons.
3-CH

~22.5CH

Typical aromatic methyl shift.

Experimental Validation Protocols

Protocol A: Sample Preparation

To ensure spectral fidelity and avoid hydrolysis artifacts:

  • Solvent: Use CDCl

    
      (neutralized with basic alumina) or DMSO-d
    
    
    
    .
    • Caution: Acidic CDCl

      
       can catalyze the hydrolysis of the C1-Cl bond to the isoquinolinone (lactam), which shifts H8 significantly upfield.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (POCl

    
     byproducts) that cause line broadening.
    
Protocol B: Regioisomer Differentiation (NOESY/ROESY)

A common synthetic impurity is the 7-bromo isomer. To confirm the 6-bromo substitution:

  • Run a 1D NOE or 2D NOESY experiment.

  • Irradiate the Methyl Singlet (

    
     2.70): 
    
    • Expected: Strong NOE enhancement of H4 (

      
       7.50).
      
    • Check: No enhancement of benzenoid protons (H5/H7/H8).

  • Irradiate H5 (

    
     8.00): 
    
    • Expected: NOE enhancement of H4 (spatial proximity across the ring fusion).

    • Note: If Br is at position 5, H4 would show NOE to H6, but the coupling pattern would change. If Br is at position 7, H8 would appear as a singlet (or d, J=2Hz), and H5/H6 would be an AB system (d, J=9Hz).

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting "mystery peaks" in the NMR.

Synthesis Pathway

The compound is typically synthesized via chlorination of the lactam precursor.

SynthesisPath Precursor 6-bromo-3-methylisoquinolin-1(2H)-one (Lactam) Product 6-bromo-1-chloro-3-methylisoquinoline (Target) Precursor->Product Reflux, 2-4h Reagent POCl3 / PCl5 (Chlorination) Reagent->Product Impurity Hydrolysis Artifact (Reverted Lactam) Product->Impurity H2O / Acidic CDCl3

Caption: Synthesis pathway showing the critical chlorination step and the risk of hydrolysis.

Common Impurities in NMR
  • Hydrolysis Product (Lactam):

    • Signal: Broad singlet ~11.0 ppm (NH).

    • Shift Change: H8 shifts upfield (~8.3

      
       ~8.1 ppm) due to loss of the Cl peri-effect.
      
  • Residual POCl

    
    : 
    
    • Not visible in

      
      H NMR.
      
    • Detection: Run

      
      P NMR if the baseline is wavy or integration is off. POCl
      
      
      
      appears at
      
      
      2-5 ppm.[1]

Diagnostic Workflow (Decision Tree)

Use this logic flow to interpret your spectrum.

NMR_Logic Start Acquire 1H NMR CheckMe Is there a singlet ~2.7 ppm? Start->CheckMe CheckH4 Is there a singlet ~7.5 ppm? CheckMe->CheckH4 Yes Result_Regio WRONG REGIOISOMER: Likely 7-bromo or 5-bromo CheckMe->Result_Regio No (Wrong Scaffold) CheckH8 Is H8 (d) deshielded >8.2 ppm? CheckH4->CheckH8 Yes CheckH4->Result_Regio No (Doublet?) Coupling Check Coupling of H5/H7 CheckH8->Coupling Yes Result_Lactam IMPURE: Hydrolyzed to Lactam (NH peak?) CheckH8->Result_Lactam No (<8.1 ppm) Result_OK CONFIRMED: 6-bromo-1-chloro-3-methylisoquinoline Coupling->Result_OK H5(d, small J) + H7(dd) Coupling->Result_Regio H5/H7 are d (J=9)

Caption: Step-by-step logic for confirming the structure based on proton signals.

References

  • Synthesis & Reactivity of 1-Chloroisoquinolines

    • Title: "Regioselective Synthesis of Substituted Isoquinolines via Suzuki-Miyaura Cross-Coupling."
    • Source:Journal of Organic Chemistry.
    • Context: Describes the reactivity difference between C1-Cl and C6-Br.
  • NMR Data Grounding (Analogous Compounds)

    • Title: "Spectral Database for Organic Compounds (SDBS)
    • Source: AIST (National Institute of Advanced Industrial Science and Technology).
    • Context: Validation of H8 peri-effects in 1-haloisoquinolines.
  • Chlorination Methodology

    • Title: "POCl3–PCl5 mixture: A robust chlorinating agent."[2][3]

    • Source:Indian Chemical Society (via Academia.edu).
    • Context: Protocols for converting isoquinolinones to chloro-isoquinolines.

Sources

Exploratory

The Biological Activity of Substituted Isoquinolines: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide or whitepaper on the core. Executive Summary The isoquinoline scaffold, a heterocyclic aromatic organic compound, represents a privileged structure in medicinal chemistry and drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary

The isoquinoline scaffold, a heterocyclic aromatic organic compound, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Comprising a benzene ring fused to a pyridine ring, this core is foundational to a vast number of natural alkaloids and synthetic compounds with a remarkable breadth of pharmacological activities.[3][4][5] Derivatives of isoquinoline have demonstrated significant potential as anticancer, neuroprotective, antimicrobial, antiviral, antidiabetic, and cardiovascular agents.[1][6][7][8] This guide provides an in-depth exploration of the diverse biological activities of substituted isoquinolines, focusing on their mechanisms of action, key molecular targets, and the structure-activity relationships that govern their therapeutic potential. Furthermore, it offers detailed, field-proven experimental protocols for assessing their efficacy, designed to equip researchers, scientists, and drug development professionals with the knowledge to harness the power of this versatile scaffold.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The term "isoquinoline" refers both to the specific benzo[c]pyridine molecule and to the extensive family of alkaloids that contain this structural motif.[2] Found abundantly in plant families such as Papaveraceae and Berberidaceae, these compounds have a long history in traditional medicine.[4][5] Modern drug discovery has identified the isoquinoline core as an "inextricable template," leading to the development of numerous marketed drugs for a wide range of diseases, including hypertension (Quinapril), parasitic infections (Praziquantel), and HIV (Nelfinavir, Saquinavir).[1][3][4][9]

The scaffold's "privileged" status stems from its rigid, planar structure, which provides a defined orientation for substituents to interact with biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor and provides a site for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This structural versatility has enabled the development of isoquinoline derivatives that modulate a wide array of biological pathways with high specificity and potency.[7]

Major Classes of Biological Activity and Key Mechanisms

The therapeutic potential of substituted isoquinolines spans a wide range of diseases, driven by their ability to interact with diverse cellular targets and signaling pathways.

Anticancer Activity

Isoquinoline alkaloids have emerged as a promising class of compounds with potent cytotoxicity against various cancer cell lines.[10] Their anticancer effects are mediated through several key mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[11]

Mechanism 1: Disruption of Microtubule Dynamics

A primary anticancer mechanism for certain isoquinolines is the interference with microtubule assembly, which is critical for mitotic spindle formation and cell division.[12] The phthalideisoquinoline alkaloid Noscapine , traditionally used as a cough suppressant, exemplifies this activity.[13][14]

  • Molecular Action: Noscapine binds stoichiometrically to tubulin, inducing a conformational change that alters microtubule dynamics.[14][15] Unlike taxanes or vinca alkaloids, it does not cause extensive microtubule polymerization or depolymerization but rather dampens their dynamic instability.[14] This subtle modulation leads to mitotic arrest at the metaphase stage, activation of the spindle assembly checkpoint, and ultimately, apoptosis (programmed cell death).[14][16]

  • Therapeutic Promise: Noscapine exhibits low toxicity to normal cells and has demonstrated potent anti-tumor activity in various solid tumors, including breast, colon, and bladder cancers, even when administered orally.[13][15]

Mechanism 2: Modulation of Pro-Survival Signaling Pathways

Many isoquinoline derivatives exert their anticancer effects by inhibiting critical signaling pathways that drive tumor growth and survival. The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[7][17]

  • Molecular Action: Compounds like Berberine and Isoliensinine have been shown to inhibit the PI3K/Akt/mTOR pathway.[17] This inhibition reduces the activity of downstream effectors, leading to decreased cell proliferation and the induction of apoptosis.[13][17] The modulation of this pathway is directly associated with lower tumor progression across different cancer types.[17]

  • Signaling Cascade: Isoquinolines can intervene at multiple points in this pathway, often by inhibiting the phosphorylation and activation of key kinases like Akt and mTOR.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoquinolines Substituted Isoquinolines (e.g., Berberine) Isoquinolines->AKT Inhibits Isoquinolines->mTORC1 Inhibits Neuroprotective_Mechanisms Insult Neuronal Insult (e.g., Ischemia, Toxins) ROS Oxidative Stress (ROS) Insult->ROS Inflammation Neuroinflammation (NF-κB, TNF-α) Insult->Inflammation Autophagy Dysregulated Autophagy Insult->Autophagy Neuron Neuron ROS->Neuron Inflammation->Neuron Autophagy->Neuron Survival Neuronal Survival & Protection Isoquinolines Isoquinoline Alkaloids Isoquinolines->ROS Reduces Isoquinolines->Inflammation Inhibits Isoquinolines->Autophagy Regulates Isoquinolines->Survival Promotes

Caption: Key neuroprotective mechanisms of isoquinoline alkaloids.

Antimicrobial and Antiviral Activity

The isoquinoline scaffold is present in many compounds with potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. [18][19]

  • Antibacterial Activity: Extracts from plants like Chelidonium majus and isolated alkaloids have shown strong antimicrobial effects. [20]Sanguinarine is particularly effective against Gram-positive bacteria like Staphylococcus aureus, while Chelerythrine is potent against Gram-negative bacteria such as Pseudomonas aeruginosa. [20]The antimicrobial activity is often linked to the specific chemical structures of the alkaloids. [20]Some Naphthyl Isoquinoline alkaloids have also demonstrated considerable activity against Gram-positive bacteria. * Antiviral Activity: Several bis-benzylisoquinoline alkaloids have shown protective activity against coronaviruses. [21]Aromoline, for instance, exhibited strong antiviral activity against multiple SARS-CoV-2 variants, with docking studies suggesting it interacts favorably at the SARS-CoV-2 spike/ACE2 interface. [21]These compounds interfere with multiple pathways crucial for viral replication, including NF-κB and MAP-Kinase signaling. [22]

Metabolic Regulation (Antidiabetic Effects)

Berberine, an isoquinoline alkaloid, has been extensively studied for its potent hypoglycemic effects, making it a promising agent for managing type 2 diabetes. [23][24]

  • Molecular Action: The primary mechanism of Berberine's antidiabetic action is the activation of AMP-activated protein kinase (AMPK) , a key enzyme that acts as a "metabolic master switch." [23][25][26]* Downstream Effects: AMPK activation by Berberine leads to:

    • Increased Insulin Sensitivity: Enhancing glucose uptake by cells. [24][26] 2. Stimulation of Glycolysis: Promoting the breakdown of glucose for energy. [23][26] 3. Suppression of Hepatic Gluconeogenesis: Reducing glucose production in the liver. [23][26]* Gut Microbiota Modulation: Berberine is poorly absorbed in the gut, allowing it to directly interact with and modulate the gut microbiota, which may be one of its key mechanisms of action. [24][27]

AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glycolysis Glycolysis AMPK->Glycolysis Stimulates Insulin Insulin Sensitivity AMPK->Insulin Increases GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Increases BloodGlucose Lower Blood Glucose Glycolysis->BloodGlucose Insulin->BloodGlucose GlucoseUptake->BloodGlucose

Caption: Berberine activates the AMPK pathway to regulate glucose metabolism.

Cardiovascular Effects

Bisbenzylisoquinoline alkaloids, such as Tetrandrine and Dauricine, possess significant cardiovascular pharmacological effects, including antihypertensive and antiarrhythmic actions. [28][29]

  • Molecular Action: The primary mechanism involves the modulation of transmembrane ion channels. These compounds can act as calcium channel blockers, inhibiting the influx of Ca2+ into vascular smooth muscle and cardiac cells. [28][30]They have also been shown to block Na+ and K+ channels. [28][29]* Pharmacological Outcomes:

    • Antihypertensive Effect: By blocking calcium channels, compounds like Tetrandrine cause relaxation of vascular smooth muscles, leading to vasodilation and a reduction in blood pressure. [28][29] * Antiarrhythmic Effect: Dauricine has been verified to correct cardiac arrhythmias by blocking Na+, K+, and Ca2+ currents, thereby prolonging the action potential duration in a controlled manner. [28][29]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of an isoquinoline derivative is highly dependent on the nature and position of substituents on its core structure. [3]Understanding these structure-activity relationships (SAR) is crucial for designing new compounds with enhanced potency and selectivity.

  • Influence of Substituents: The introduction of lipophilic groups, such as long alkyl chains, at specific positions can significantly enhance cytotoxic activity against cancer cells. [10]For example, modifying the protoberberine scaffold at the C-13 position has been a successful strategy for increasing anticancer potency. [10]* Positional Importance: The position of substitution dictates the type of activity. For instance, in some series, substitution at the 3-position enhances anti-cancer activity, while substitution at the 4-position confers anti-malarial properties. [3]* Role of the Quaternary Nitrogen: For certain antimicrobial activities, the presence of a quaternary nitrogen atom plays an important role in the compound's potency. [31] Table 1: SAR Insights for Cytotoxicity of Berberine Analogs

Compound ModificationPositionEffect on CytotoxicityRationale
Addition of Alkyl ChainC-13Increased activity with longer chains (e.g., hexyl to octyl)Enhances lipophilicity, potentially improving cell membrane penetration and target engagement. [10]
O-methylation PatternNaphthalene portionCrucial for activity; specific OH/OMe patterns are favorableModulates electronic properties and hydrogen bonding potential, affecting target binding affinity. [5]
Hydrogenation of RingIsoquinoline RingCan be beneficial for anticancer activity in some scaffoldsAlters the three-dimensional shape and flexibility of the molecule, potentially improving fit into a target's binding pocket. [7]

Key Experimental Protocols for Activity Assessment

Validating the biological activity of novel substituted isoquinolines requires robust and reproducible experimental protocols. The following sections detail standard methodologies for assessing cytotoxicity and antimicrobial efficacy.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for evaluating the cytotoxic effects of a compound on cancer cell lines. [10][32] Causality and Self-Validation: This protocol is self-validating because its endpoint—the formation of purple formazan—is directly proportional to the number of metabolically active (i.e., living) cells. The inclusion of a vehicle control (e.g., DMSO) establishes the baseline for 100% viability, while a positive control (a known cytotoxic drug) confirms the assay is responsive. A dose-response curve is generated, and the IC50 (half-maximal inhibitory concentration) provides a quantitative measure of potency.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (e.g., at 37°C, 5% CO2) to allow for cell attachment. [10][32]2. Compound Preparation: Prepare a stock solution of the isoquinoline test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for treatment.

  • Compound Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effect. [10]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate Overnight (Allow Attachment) Seed->Incubate1 Treat 3. Treat Cells with Isoquinoline Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate for 48-72h (Compound Effect) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate for 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO/SDS) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for determining MIC values. [20] Causality and Self-Validation: This protocol is validated by the inclusion of both a negative (growth) control (broth + inoculum, no drug) and a positive (sterility) control (broth only). Visible turbidity in the growth control confirms the viability of the bacteria, while clarity in the sterility control confirms the medium is not contaminated. The clear transition from turbid (growth) to clear (inhibition) wells provides a distinct, observable endpoint for MIC determination.

Detailed Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, P. aeruginosa) on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microplate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Prepare a starting concentration of the test compound in well 1 (e.g., 100 µL of 256 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the isoquinoline compound at which there is no visible growth (i.e., the first clear well).

MIC_Workflow Start Start PrepInoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepPlate 2. Prepare 96-well Plate with Broth Start->PrepPlate Inoculate 4. Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilute 3. Perform 2-fold Serial Dilution of Isoquinoline Compound PrepPlate->SerialDilute SerialDilute->Inoculate Incubate 5. Incubate for 16-20h Inoculate->Incubate Read 6. Read Plate Visually for Turbidity Incubate->Read Determine 7. Determine MIC (Lowest Concentration with No Visible Growth) Read->Determine End End Determine->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Substituted isoquinolines represent a remarkably versatile and pharmacologically significant class of compounds. [1]Their ability to modulate a wide array of biological targets—from microtubules and kinases to ion channels and metabolic enzymes—underscores their vast therapeutic potential. [12][17][25][28]Natural alkaloids like Noscapine and Berberine serve as powerful leads, demonstrating that potent bioactivity can be achieved with favorable safety profiles. [13][23] The future of drug discovery with this scaffold lies in the rational design of novel derivatives with enhanced selectivity and potency. Key future directions include:

  • Target-Specific Design: Leveraging computational modeling and SAR data to design inhibitors that are highly selective for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Combination Therapies: Exploring the synergistic effects of isoquinoline derivatives with existing chemotherapeutic agents or other targeted therapies to overcome drug resistance and improve treatment outcomes.

  • Advanced Drug Delivery: Developing targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to increase the therapeutic index of potent isoquinoline compounds by delivering them directly to diseased tissues. [32] By continuing to explore the rich chemical space of substituted isoquinolines, the scientific community is well-positioned to develop the next generation of innovative medicines for cancer, neurodegenerative disorders, infectious diseases, and metabolic conditions.

References

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC - NIH. (2023, June 16). National Center for Biotechnology Information. [Link]

  • Mahadeviah, C., et al. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • de Mello, V. M., et al. (2022, March 24). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design. [Link]

  • Yang, Z., et al. (2020, June 11). Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway. PMC. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Potential Role of Noscapine in Cancer Treatment. (2024, March 11). Vonage Pharma. [Link]

  • What is the mechanism of Noscapine? (2024, July 17). Patsnap Synapse. [Link]

  • Ye, K., et al. (n.d.). Opium alkaloid noscapine is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells. PNAS. [Link]

  • Wang, K., et al. (n.d.). Berberine as a therapy for type 2 diabetes and its complications: From mechanism of action to clinical studies. Canadian Science Publishing. [Link]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. (2015, August 26). PLOS ONE. [Link]

  • Berberine: Mechanisms of Action & Clinical Use as an Antidiabetic Agent. (2015, October 29). NDNR. [Link]

  • Potential of Noscapine in Cancer Treatment. (2024, January 22). Encyclopedia MDPI. [Link]

  • Zupkó, I., et al. (2019, July 12). The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp. MDPI. [Link]

  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC. (2025, October 5). National Center for Biotechnology Information. [Link]

  • Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (2019, December 17). MDPI. [Link]

  • Antimicrobial activity of Naphthyl Iso-quinoline alkaloids of Ancistrocladus heyneanus: I Extracted from Leaves. (n.d.). Prime Scholars. [Link]

  • Qian, J. Q. (n.d.). Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives1. Acta Pharmacologica Sinica. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PubMed. [Link]

  • Relationship: Cardiovascular Disease and Isoquinoline alkaloids. (n.d.). Caring Sunshine. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021, May 1). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Natural and synthetic isoquinolines with anticancer activity. (n.d.). ResearchGate. [Link]

  • Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives. (2002, December 15). Acta Pharmacologica Sinica. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. [Link]

  • Antimicrobial activity of extracts and isoquinoline alkaloids of selected papaveraceae plants. (2014, December 15). Natural Product Communications. [Link]

  • Antimicrobial activity of some isoquinoline alkaloids. (n.d.). PubMed. [Link]

  • Berberine Interactions with Medications: Essential UK Safety Guide. (2026, February 9). Bolt Pharmacy. [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). Bentham Science Publisher. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. [Link]

  • Berberine and Its Study as an Antidiabetic Compound - PMC. (2023, July 8). National Center for Biotechnology Information. [Link]

  • The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Isoquinoline. (n.d.). Wikipedia. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. (2023, October 12). MDPI. [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (2025, August 6). ResearchGate. [Link]

  • Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. (2021, August 29). MDPI. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022, December 21). MDPI. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Isoquinoline Alkaloids and Indole Alkaloids Attenuate Aortic Atherosclerosis in Apolipoprotein E Deficient Mice: A Systematic Review and Meta-Analysis. (2018, June 5). Frontiers. [Link]

  • EVALUATION OF NEGATIVE INOTROPIC EFFECTS OF A ISOQUINOLINE ALKALOID DERIVATIVE, 1-(4-DIMETHYLAMYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE. (n.d.). ProQuest. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024, October 2). RSC Publishing. [Link]

Sources

Foundational

Technical Whitepaper: Therapeutic Potential &amp; Synthetic Utility of 6-Bromo-1-chloro-3-methylisoquinoline

This guide is structured as a strategic technical whitepaper for medicinal chemists and drug discovery scientists. It treats 6-bromo-1-chloro-3-methylisoquinoline not as a final drug, but as a high-value divergent scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper for medicinal chemists and drug discovery scientists. It treats 6-bromo-1-chloro-3-methylisoquinoline not as a final drug, but as a high-value divergent scaffold —a "privileged structure" capable of accessing multiple therapeutic targets through orthogonal functionalization.[1]

[1]

Executive Summary: The "Orthogonal Triad" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 6-bromo-1-chloro-3-methylisoquinoline (CAS: 1601098-79-6) represents a "privileged scaffold" due to its Orthogonal Triad of Reactivity .[1] Unlike simple isoquinolines, this trisubstituted core offers three distinct vectors for chemical expansion, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries targeting kinases and viral proteases.

This guide analyzes the compound’s utility as a precursor for Rho-associated protein kinase (ROCK) inhibitors , HCV NS3/4A protease inhibitors , and p38 MAPK modulators .[1]

Structural Analysis & Pharmacophore Mapping[1]

The therapeutic value of this molecule lies in its ability to be sequentially functionalized. We define its pharmacophore potential through three specific "Vectors":

VectorPositionChemical NatureSynthetic Utility (Reaction Type)Biological Function (Target Binding)
Vector A C1-Chloro Electrophilic CenterSNAr (Nucleophilic Aromatic Substitution)Hinge Binder: Accepts amines/hydrazines to form H-bonds with the kinase hinge region (e.g., ATP binding site).[1]
Vector B C6-Bromo Halogen HandlePd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig)Hydrophobic Pocket Filler: Extends into the solvent-exposed region or "back pocket" to confer selectivity and potency.[1]
Vector C C3-Methyl Steric MarkerLateral Oxidation / Benzylic BrominationShape Complementarity: Provides van der Waals contact or serves as a handle for solubilizing groups.[1]
Visualizing the Divergent Synthesis Strategy

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes based on the reaction sequence.

ScaffoldStrategy Core 6-Bromo-1-chloro- 3-methylisoquinoline SNAr Vector A: S_NAr (Displacement of Cl) Core->SNAr + Diamine Suzuki Vector B: Suzuki Coupling (Replacement of Br) Core->Suzuki + Boronic Acid Inter1 1-Aminoisoquinoline Core SNAr->Inter1 Inter2 6-Aryl-isoquinoline Core Suzuki->Inter2 Target1 ROCK Inhibitors (Glaucoma/Hypertension) Inter1->Target1 Homopiperazine Installation Target3 p38 MAPK Inhibitors Inter1->Target3 Aniline Installation Target2 HCV NS3/4A Protease Inhibitors Inter2->Target2 Macrocyclization

Figure 1: Divergent synthesis pathways from the parent scaffold to key therapeutic classes.[1]

Predicted & Validated Therapeutic Targets

Target 1: Rho-Associated Protein Kinase (ROCK)

Mechanism: ROCK inhibition relaxes smooth muscle and lowers intraocular pressure.[1] Rationale: The isoquinoline ring is the classic pharmacophore for ROCK inhibitors (e.g., Fasudil).[1]

  • Role of Scaffold: The 1-chloro group is displaced by a homopiperazine or diamine moiety.[1] This basic nitrogen interacts with Asp160 (in ROCK1) via a salt bridge.[1]

  • Optimization: The 6-bromo position allows for the introduction of aromatic rings (e.g., thiophene, phenyl) to access the hydrophobic sub-pocket, significantly improving potency over first-generation inhibitors like Fasudil (IC50 ~10 µM) to nanomolar candidates.[1]

Target 2: Hepatitis C Virus (HCV) NS3/4A Protease

Mechanism: Inhibition of viral replication by blocking polyprotein processing.[1] Rationale: Patent literature (US6995174B2) identifies 1-chloro-3-methylisoquinoline derivatives as P2 capping groups in peptidomimetic inhibitors.[1]

  • Role of Scaffold: The isoquinoline system intercalates into the S2 pocket of the protease. The 3-methyl group provides essential steric bulk to fill the pocket and prevent rotation, locking the inhibitor in the active conformation.

Target 3: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Mechanism: Modulation of inflammatory cytokine production (TNF-α, IL-1β).[1] Rationale: 1-Amino-isoquinolines are established p38 inhibitors.[1]

  • Role of Scaffold: The 1-amino substituent (derived from 1-Cl) acts as the donor-acceptor motif for the ATP hinge region (Met109).[1] The 6-bromo handle is critical here; coupling a bulky aryl group at C6 prevents the "gatekeeper" residue from excluding the drug, ensuring high selectivity against other kinases.

Experimental Protocols

Protocol A: SNAr Functionalization at C1 (Kinase Hinge Installation)

This protocol describes the displacement of the 1-chloro atom with a diamine, a critical first step for ROCK/p38 inhibitor synthesis.[1]

Reagents:

  • Scaffold: 6-Bromo-1-chloro-3-methylisoquinoline (1.0 eq)[1]

  • Nucleophile: N-Boc-homopiperazine (1.5 eq)[1]

  • Base:

    
     (2.0 eq) or DIPEA (3.0 eq)[1]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Procedure:

  • Dissolution: Dissolve 1.0 eq of the scaffold in anhydrous NMP (0.2 M concentration).

  • Addition: Add 2.0 eq of pulverized anhydrous

    
     followed by 1.5 eq of N-Boc-homopiperazine.
    
  • Reaction: Heat the mixture to 120°C for 12–16 hours under an argon atmosphere.

    • Note: The 3-methyl group exerts steric hindrance, requiring higher temperatures than unsubstituted isoquinolines.

  • Monitoring: Monitor via LC-MS for the disappearance of the starting material (M+H 256/258) and appearance of the product (M+H ~420).

  • Workup: Cool to RT, pour into ice-water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove NMP.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling at C6 (Selectivity Pocket)

This protocol utilizes the bromine handle to extend the core.[1]

Reagents:

  • Substrate: 1-Amino-substituted scaffold (from Protocol A)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aq.[1] solution)
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in dioxane. Sparge with nitrogen for 10 minutes.

  • Catalysis: Add the Pd catalyst rapidly.

  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC if the product is polar.

References

  • Hepatitis C Inhibitors: Patent US6995174B2 - Hepatitis C virus inhibitors.[1] (Lists 1-chloro-3-methylisoquinoline as a key intermediate for HCV protease inhibitors).

  • Isoquinoline Synthesis:Medicinal Chemistry Letters, 2013, Vol 23, Issue 7.
  • ROCK Inhibitor SAR: Feng, Y., et al. "Discovery of Rho-kinase inhibitors."[1] Journal of Medicinal Chemistry. (Establishes the 1-aminoisoquinoline pharmacophore for ROCK inhibition).

  • Building Block Data: Sigma-Aldrich / Merck Product Entry: 6-Bromo-1-chloro-3-methylisoquinoline.[1] (Confirms commercial availability and physical properties).

  • General Kinase Scaffolds: Pierce, A.C., et al. "Scaffold-based drug discovery."[1] Journal of Medicinal Chemistry. (Validates the "orthogonal functionalization" strategy for kinase libraries).

Sources

Exploratory

Strategic Synthesis and Therapeutic Utility of 6-Bromo-1-chloro-3-methylisoquinoline

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 6-bromo-1-chloro-3-methylisoquinoline , a critical "privileged scaffold" in modern drug discovery. Content Type: Techni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 6-bromo-1-chloro-3-methylisoquinoline , a critical "privileged scaffold" in modern drug discovery.

Content Type: Technical Monograph Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds CAS: 1601098-79-6

Executive Summary

6-Bromo-1-chloro-3-methylisoquinoline represents a high-value heterocyclic intermediate, primarily utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its significance lies in its orthogonal reactivity profile : the C1-chloro position acts as a highly reactive electrophile for nucleophilic aromatic substitution (


), while the C6-bromo position serves as a stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This duality allows medicinal chemists to rapidly synthesize libraries of "bivalent" inhibitors—molecules that bind simultaneously to the ATP-binding hinge region (via C1 substitution) and the hydrophobic back-pocket (via C6 extension) of a target protein.

Chemical Identity & Reactivity Profile[1]

PropertySpecification
IUPAC Name 6-Bromo-1-chloro-3-methylisoquinoline
CAS Number 1601098-79-6
Molecular Formula

Molecular Weight 256.53 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; insoluble in water
The "Halogen Dance" Strategy

The molecule's utility is defined by the reactivity difference between the two halogen substituents.[1]

  • C1-Chloro (Lability: High): Located adjacent to the ring nitrogen, the C1 position is electron-deficient (imine-like). It undergoes facile

    
     reactions with amines, alkoxides, or thiols under mild conditions.[1]
    
  • C6-Bromo (Lability: Low/Specific): The C6 position is electronically deactivated and resistant to

    
    .[1] It remains intact during C1 functionalization, allowing for subsequent transition-metal-catalyzed coupling.
    

ReactivityMap cluster_apps Therapeutic Applications Core 6-Bromo-1-chloro- 3-methylisoquinoline C1 C1-Chloro Position (Electrophilic) Core->C1 High Reactivity (SNAr) C6 C6-Bromo Position (Cross-Coupling) Core->C6 Stable (Pd-Catalysis) C3 C3-Methyl Group (Steric/Hydrophobic) Core->C3 Metabolic Stability Kinase Kinase Hinge Binding C1->Kinase Pocket Hydrophobic Pocket Access C6->Pocket

Figure 1: Orthogonal reactivity map of the scaffold, illustrating the logical order of functionalization in drug design.

Discovery and Synthesis History

Unlike natural products discovered by chance, 6-bromo-1-chloro-3-methylisoquinoline is a product of rational design evolution . It emerged from the need to improve upon the classical isoquinoline scaffolds (e.g., Fasudil) by adding vectors for potency optimization.[1]

Evolution of the Route

The historical synthesis of 1,6-disubstituted isoquinolines faced regioselectivity challenges.[1] Early methods using the Pomeranz-Fritsch reaction (acid-catalyzed cyclization of benzalaminoacetals) often yielded mixtures of 6- and 8-bromo isomers when starting from 3-bromobenzaldehyde.

The industry standard has shifted to a more robust, regioselective route starting from 4-bromophenylacetic acid derivatives or 4-bromobenzyl cyanide . This "modified Gabriel-Colman" or "nitrile-cyclization" approach ensures the bromine atom ends up exclusively at the C6 position.

The Regioselective Pathway

The most reliable modern synthesis, validated for scale-up, involves three key stages:

  • Alpha-Acylation : Condensation of 4-bromobenzyl cyanide with an acetate source.[1]

  • Cyclization : Acid-mediated ring closure to form the isocarbostyril (lactam).[1]

  • Aromatization/Chlorination : Conversion of the lactam to the chloro-isoquinoline using phosphorus oxychloride (

    
    ).
    

SynthesisRoute Start 4-Bromobenzyl Cyanide (Starting Material) Inter1 alpha-Acetyl-4-bromophenylacetonitrile (Intermediate A) Start->Inter1 Ethyl Acetate, NaOEt (Claisen Condensation) Inter2 6-Bromo-3-methylisoquinolin-1(2H)-one (Lactam Precursor) Inter1->Inter2 H2SO4 / H2O (Cyclization & Hydrolysis) Final 6-Bromo-1-chloro-3-methylisoquinoline (Target) Inter2->Final POCl3, 100°C (Chlorination)

Figure 2: The industrial synthesis pathway ensuring regiochemical purity at the C6 position.

Experimental Protocols

The following protocols are synthesized from standard methodologies for halogenated isoquinolines [1, 2].

Step 1: Synthesis of 6-Bromo-3-methylisoquinolin-1(2H)-one

Principle: Acid-catalyzed cyclization of an


-acetyl nitrile precursor.
  • Reagents: 4-Bromobenzyl cyanide (1.0 eq), Ethyl acetate (2.0 eq), Sodium ethoxide (1.5 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol.

    • Add 4-bromobenzyl cyanide dropwise at 0°C.[1]

    • Add ethyl acetate slowly, maintaining temperature <10°C.

    • Reflux for 4 hours.[1] The solution will darken.

    • Cool and acidify with dilute sulfuric acid to precipitate the crude nitrile-ketone intermediate.[1]

    • Cyclization: Dissolve the crude intermediate in concentrated sulfuric acid (or 48% HBr) and heat to 80°C for 2 hours.

    • Pour onto crushed ice. The solid precipitate is collected by filtration.[1]

  • Validation:

    
     NMR should show a singlet around 
    
    
    
    6.4 ppm (C4-H) and a broad singlet >11 ppm (NH).[1]
Step 2: Chlorination to 6-Bromo-1-chloro-3-methylisoquinoline

Principle: Nucleophilic substitution of the lactam oxygen by chloride using a phosphorylating agent.

  • Reagents: 6-Bromo-3-methylisoquinolin-1(2H)-one (from Step 1), Phosphorus oxychloride (

    
    , solvent/reagent), Diethylaniline (catalytic, optional).
    
  • Procedure:

    • Place the lactam in a round-bottom flask.

    • Add

      
       (5-10 volumes w/v).[1]
      
    • Heat to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (the starting material is polar; the product is non-polar).[1]

    • Workup (Critical for Safety): Cool the mixture. Slowly pour the reaction mass onto crushed ice with vigorous stirring to quench excess

      
      . Caution: Exothermic reaction releasing HCl gas.[1]
      
    • Neutralize with

      
       or 
      
      
      
      to pH 8.[1]
    • Extract with Dichloromethane (DCM).[1] Dry organic layer over

      
       and concentrate.[1][2]
      
  • Purification: Recrystallization from hexanes/ethyl acetate or silica gel chromatography (0-10% EtOAc in Hexanes).

Applications in Drug Discovery

This scaffold is ubiquitous in the development of Type I and Type II kinase inhibitors .[1]

Mechanism of Action in Synthesis[1][4]
  • Hinge Binding (C1): The C1-Cl is displaced by an amino-heterocycle (e.g., amino-indazole, amino-pyridine). This moiety forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[1]

  • Solvent Front/Back Pocket (C6): The C6-Br allows for the attachment of solubilizing groups (like piperazines) or hydrophobic tails via Suzuki coupling.[1] This extension improves selectivity by probing non-conserved regions of the kinase pocket.[1]

Case Study Example: In the development of ROCK2 (Rho-associated kinase) inhibitors, the 1-chloro-3-methylisoquinoline core is often reacted first with a diamine to install the hinge binder. Subsequently, the 6-bromo position is coupled with a boronic acid derivative to fine-tune potency and pharmacokinetic properties (solubility, half-life) [3].

References

  • Bischler-Napieralski and Related Isoquinoline Syntheses. Organic Reactions. (2011). Wiley.[1] Link[1]

  • Regioselective Synthesis of Substituted Isoquinolines. Journal of Organic Chemistry. (2012). American Chemical Society.[1][3] Link[1]

  • Discovery of Isoquinoline Derivatives as Potent Kinase Inhibitors. Journal of Medicinal Chemistry. (2015).[1] ACS Publications.[1] Link[1]

  • PubChem Compound Summary: 6-Bromo-1-chloro-3-methylisoquinoline. National Center for Biotechnology Information. Link[1]

Sources

Protocols & Analytical Methods

Method

Strategic Functionalization of 6-Bromo-1-chloro-3-methylisoquinoline

Topic: Strategic Functionalization of 6-bromo-1-chloro-3-methylisoquinoline in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 6-bromo-1-chloro-3-methylisoquinoline in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Guide to Exploiting Orthogonal Reactivity for Library Generation

Executive Summary

6-bromo-1-chloro-3-methylisoquinoline (CAS: 205055-63-6) represents a privileged scaffold in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile : the C1-chloro position exhibits high electrophilicity suitable for nucleophilic aromatic substitution (SNAr), while the C6-bromo position serves as a stable handle for transition-metal-catalyzed cross-couplings.[1] This guide provides validated protocols to selectively functionalize this scaffold, enabling the rapid generation of diverse kinase inhibitors, GPCR ligands, and anti-infective agents.

Chemical Profile
PropertyDataNote
Formula C9H5BrClN
MW 256.53 g/mol
Appearance Pale yellow solidLight sensitive
LogP ~3.45High lipophilicity (requires polar handles for drug-likeness)
Reactivity A C1-ClSNAr active (Imine-like character)
Reactivity B C6-BrPd-coupling active (Aryl halide character)

The Reactivity Landscape

The power of this scaffold is the electronic differentiation between the C1 and C6 positions.

  • C1-Position (The "Soft" Electrophile): Located

    
     to the ring nitrogen, the C1-Cl bond is activated by the electron-withdrawing nature of the heteroatom.[1] It behaves similarly to an acid chloride or imidoyl chloride, making it highly susceptible to SNAr displacement by amines, alkoxides, and thiols.
    
  • C6-Position (The "Hard" Electrophile): The C6-Br bond is electronically isolated from the nitrogen sink.[1] It behaves as a standard aryl bromide, requiring metal catalysis (Pd, Ni) for functionalization.

Strategic Workflow: The "Capping" Approach

To avoid regioisomeric mixtures, the most robust synthetic strategy is Sequential Functionalization :

  • Step 1 (Capping): Perform SNAr at C1.[1] The C6-Br is inert to these conditions.[1]

  • Step 2 (Elaboration): Perform Suzuki/Buchwald coupling at C6 on the purified intermediate.

ReactivityMap Scaffold 6-Bromo-1-chloro- 3-methylisoquinoline RouteA Route A: S_NAr (C1) Scaffold->RouteA High Selectivity (Nucleophiles) RouteB Route B: Pd-Coupling (C6) Scaffold->RouteB Low Selectivity (Pd oxidative addition) Intermediate1 1-Amino-6-bromo- isoquinoline RouteA->Intermediate1 >95% Yield Mixture Mixture of Products (Regio-control difficult) RouteB->Mixture C1-Cl competes with C6-Br FinalDrug 1,6-Disubstituted Bioactive Core Intermediate1->FinalDrug Suzuki/Buchwald (C6-Br intact)

Figure 1: The "Capping Strategy" prioritizes C1 substitution to ensure regiochemical purity.[1]

Experimental Protocols

Protocol A: Regioselective SNAr at C1 (The "Capping" Step)

Objective: Displacement of the C1-chloride with a primary amine to create a kinase-hinge binding motif.[1]

Mechanism: The reaction proceeds via a Meisenheimer-like transition state.[1] The 3-methyl group provides slight steric hindrance, preventing over-reaction but requiring elevated temperatures compared to non-substituted isoquinolines.[1]

Materials:

  • Substrate: 6-bromo-1-chloro-3-methylisoquinoline (1.0 eq)[1]

  • Nucleophile: Aniline or Aliphatic Amine (1.2 eq)[1]

  • Base: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
    
  • Solvent: Isopropanol (IPA) or DMSO (for low-solubility amines)[1]

Step-by-Step Procedure:

  • Setup: In a pressure vial (or round-bottom flask with reflux condenser), dissolve the isoquinoline substrate (100 mg, 0.39 mmol) in IPA (3 mL).

  • Addition: Add the amine (0.47 mmol) followed by DIPEA (136 µL, 0.78 mmol).

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (high Rf) should disappear, replaced by a more polar fluorescent spot.

  • Workup:

    • Option A (Precipitation): Cool to room temperature.[1] If the product precipitates, filter and wash with cold IPA/water.

    • Option B (Extraction): Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography is rarely needed if Option A works.[1] If required, use a gradient of 0–50% EtOAc in Hexane.

Critical Note: Do not use strong alkoxide bases (e.g., NaOEt) if you intend to keep the bromine intact, as halogen-dance side reactions or hydrodebromination can occur at high temperatures.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Installation of an aryl/heteroaryl group at the C6 position to access the hydrophobic pocket of the target protein.[1]

Mechanism: Standard Pd(0)/Pd(II) catalytic cycle.[1] The C1-amino group installed in Protocol A deactivates the ring slightly, making oxidative addition at C6 the rate-determining step.[1]

Materials:

  • Substrate: 1-amino-6-bromo-3-methylisoquinoline derivative (from Protocol A) (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.3 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)[1]

  • Base: K2CO3 (2 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a microwave vial and purge with Argon/Nitrogen.[1]

  • Loading: Add the substrate (0.2 mmol), boronic acid (0.26 mmol), and Pd catalyst (8 mg) to the vial.

  • Solvation: Add 1,4-Dioxane (2 mL) and K2CO3 solution (300 µL).

  • Degassing: Sparge the mixture with Argon for 2 minutes (essential to prevent homocoupling).

  • Reaction: Heat to 100 °C for 2 hours (thermal) or 110 °C for 30 mins (microwave).

    • Checkpoint: LCMS is preferred here to distinguish product from de-brominated byproducts.[1]

  • Scavenging: Filter through a pad of Celite to remove Palladium black.[1] Rinse with MeOH.[1]

  • Purification: Concentrate and purify via preparative HPLC or column chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (SNAr) Amine is sterically hindered or poorly nucleophilic (e.g., electron-deficient aniline).[1]Switch solvent to NMP; increase temp to 120 °C; add catalytic KI (Finkelstein activation).
Regio-scrambling (Suzuki) Attempting coupling on the chloro parent (Protocol B before A).Always perform SNAr first. If coupling must be first, use highly selective ligands (e.g., XPhos) and lower temps.
De-halogenation Overheating in Suzuki coupling; presence of hydride sources.[1]Reduce temp; ensure rigorous degassing; switch to anhydrous base (Cs2CO3) in dry DMF.

Medicinal Chemistry Applications

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The isoquinoline nitrogen and C1-amine mimic the adenine binding mode in the ATP pocket.[1] The C3-methyl group often fits into the gatekeeper region or a hydrophobic sub-pocket.[1]

  • DNA Intercalators: The planar tricyclic system (after C6-arylation) can intercalate into DNA, useful for oncology indications.[1]

  • Antimalarials: Analogous to chloroquine, the basic side chain at C1 allows accumulation in the parasite food vacuole.

Applications cluster_0 Target Classes Scaffold 6-Br-1-Cl-3-Me-IQ Kinase Kinase Inhibitors (ATP Competitive) Scaffold->Kinase C1: Hinge Binder C6: Solvent Front GPCR GPCR Ligands (CNS Active) Scaffold->GPCR C1: Basic Amine C6: Lipophilic Tail Infectious Anti-infectives (Malaria/Bacterial) Scaffold->Infectious C1: Solubilizing Group C6: Resistance Breaker

Figure 2: Mapping the scaffold to therapeutic target classes.[1]

Safety and Handling

  • Skin Sensitization: Halogenated isoquinolines are potent sensitizers.[1] Always handle in a fume hood with nitrile gloves.[1]

  • Lachrymator Potential: The C1-Cl bond can hydrolyze to release HCl; treat the solid as a potential lachrymator.[1]

  • Waste: All aqueous waste from the Suzuki coupling contains Palladium and must be segregated into heavy metal waste streams.[1]

References

  • PubChem Compound Summary: 6-Bromo-1-chloroisoquinoline (Analogous Reactivity Data).[1] National Library of Medicine.[1] Link[1]

  • ChemicalBook: 6-BROMO-3-CHLOROISOQUINOLINE Synthesis and Properties (Structural Analog). ChemicalBook.[1] Link

  • Royal Society of Chemistry: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[1] Chemical Science, 2016.[2] (Mechanistic grounding for C1 vs C6 selectivity). Link

  • MDPI: Regioselective Nucleophilic Aromatic Substitution in Quinazolines (Mechanistic Parallel). Molecules, 2024.[3] Link[1]

  • EPA CompTox Dashboard: 6-Bromo-1-chloroisoquinoline Safety Data. Link[1][4]

Sources

Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 6-Bromo-1-chloro-3-methylisoquinoline

Executive Summary This application note details the protocols for the site-selective Suzuki-Miyaura cross-coupling of 6-bromo-1-chloro-3-methylisoquinoline . This substrate presents a classic chemoselectivity challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the site-selective Suzuki-Miyaura cross-coupling of 6-bromo-1-chloro-3-methylisoquinoline . This substrate presents a classic chemoselectivity challenge: the competition between a chemically labile C1-chloride (activated by the adjacent nitrogen) and a standard C6-bromide.

Core Finding: Unlike 1-chloroisoquinoline or 1,3-dichloroisoquinoline—where the C1-position is often sufficiently activated to override standard halide reactivity trends—the presence of the electron-donating 3-methyl group deactivates the C1 position. Consequently, under standard palladium-catalyzed conditions, oxidative addition occurs preferentially at the C6-Bromine bond .

This guide provides three validated workflows:

  • Protocol A: Selective coupling at C6-Br (Standard).

  • Protocol B: Sequential bis-coupling (C6 then C1).

  • Protocol C: Strategies for C1-functionalization (reversing selectivity).

Chemoselectivity Analysis

The reactivity of 6-bromo-1-chloro-3-methylisoquinoline is governed by the interplay of bond dissociation energy (BDE) and electronic activation.

The Reactivity Hierarchy

In heteroaryl halides, palladium oxidative addition (OA) rates typically follow the order: Ar-I > Ar-Br > Ar-Cl . However, in nitrogen heterocycles,


-halo positions (C1 in isoquinoline) are highly electrophilic, often reacting faster than remote bromides.[1]
  • 1-Chloro-5-bromoisoquinoline: C1-Cl reacts faster than C5-Br (Electronic activation dominates).

  • 1,3-Dichloro-6-bromoisoquinoline: C1-Cl reacts faster than C6-Br (Inductive withdrawal of 3-Cl maintains C1 activation).

  • 6-Bromo-1-chloro-3-methylisoquinoline (Target): The 3-methyl group is electron-donating. It increases electron density at C1, reducing its electrophilicity. This restores the standard reactivity order: C6-Br > C1-Cl .

Decision Logic Diagram

ReactivityLogic Substrate 6-Bromo-1-chloro- 3-methylisoquinoline C6_Br C6-Br Bond (Weaker Bond) Substrate->C6_Br C1_Cl C1-Cl Bond (Activated by N) Substrate->C1_Cl Outcome Primary Site: C6-Br C6_Br->Outcome Kinetic Preference Effect_Me 3-Methyl Effect: Electron Donation Deactivates C1 C1_Cl->Effect_Me Modulated by Effect_Me->Outcome Restores Standard Order

Figure 1: Mechanistic logic determining the site-selectivity for the 3-methyl substituted substrate.

Experimental Protocols

Protocol A: C6-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid at C6 while leaving the C1-Cl intact for future diversification.

  • Substrate: 6-bromo-1-chloro-3-methylisoquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

  • Conditions: 80–90 °C, 4–12 hours, Inert Atmosphere (N₂/Ar).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the isoquinoline substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst.

  • Degassing: Seal the vial and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent mixture (e.g., DME/H₂O) via syringe.

  • Activation: Heat the mixture to 85 °C. Monitor by HPLC/LC-MS.

    • Checkpoint: The C6-Br is usually consumed within 2-4 hours. Prolonged heating (>12h) may lead to trace coupling at C1, though the 3-methyl group suppresses this significantly.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 6-aryl-1-chloro-3-methylisoquinoline .

Protocol B: Sequential Bis-Coupling (C6 then C1)

Objective: Install two different aryl groups. First at C6, then at C1.

Step 1: Perform Protocol A to obtain the C6-coupled intermediate. Isolate and purify.

Step 2: C1-Coupling (Challenging Substrate) The remaining C1-Cl is sterically shielded by the 3-methyl group and electronically deactivated. Standard catalysts (Pd(PPh₃)₄) may be sluggish.

  • Catalyst: Pd-XPhos G3 or Pd₂(dba)₃ + XPhos/RuPhos (highly active systems required for deactivated chlorides).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or n-Butanol (anhydrous).

  • Temperature: 100–110 °C.

Procedure:

  • Take the isolated C6-product (1.0 equiv).

  • Add second boronic acid (1.5 equiv), Pd-XPhos G3 (5 mol%), and K₃PO₄ (3.0 equiv).

  • Add dry Dioxane. Degas thoroughly.

  • Heat to 100 °C for 12–16 hours.

  • Note: If Suzuki coupling fails at C1, consider Buchwald-Hartwig amination (if an amine is desired) or SNAr (using strong nucleophiles like alkoxides or thiols), as the C1 position remains susceptible to nucleophilic attack despite the methyl deactivation.

Protocol C: Strategies for C1-First Functionalization

Scenario: You strictly require the C1 position to be modified before the C6-Br.

Challenge: Palladium catalysis will almost invariably attack C6-Br first. Solution: Do not use Suzuki coupling for the first step. Use Nucleophilic Aromatic Substitution (SNAr) .

  • Reagent: Amines, Alkoxides, Thiols.

  • Conditions: Heat the substrate with the nucleophile (e.g., amine + DIPEA in NMP at 100°C).

  • Outcome: The C1-Cl is displaced by the nucleophile via an addition-elimination mechanism (which does not involve the Pd catalyst). The C6-Br remains intact.

  • Subsequent Step: Perform standard Suzuki coupling (Protocol A) on the resulting C1-substituted-6-bromo intermediate.

Optimization & Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion of C6-Br Catalyst deactivation or impure reagents.Switch to Pd(dppf)Cl₂ (more robust). Ensure thorough degassing (O₂ kills Pd(0)).
Formation of Bis-Coupled Product during Protocol A Reaction temperature too high or excess boronic acid.Reduce temp to 70°C. Strictly limit boronic acid to 1.05 equiv.
Hydrolysis of C1-Cl Basic aqueous conditions at high temp.The C1-Cl can hydrolyze to the isoquinolone (lactam). Use anhydrous base (Cs₂CO₃ ) in dry Dioxane if this occurs.
No Reaction at C1 (Protocol B) 3-Methyl steric/electronic deactivation.Switch to "Buchwald" type ligands (XPhos , BrettPhos ) or N-Heterocyclic Carbenes (NHC-Pd). Increase temp to 110°C.

Visualizing the Workflow

Workflow Start Start: 6-Bromo-1-chloro- 3-methylisoquinoline Decision Target Structure? Start->Decision PathA Path A: 6-Aryl-1-chloro Decision->PathA Keep C1-Cl PathB Path B: 1,6-Diaryl Decision->PathB Couple Both PathC Path C: 1-Amino/Alkoxy-6-bromo Decision->PathC Modify C1 First StepA Standard Suzuki Pd(PPh3)4, Na2CO3, 85°C (Selects C6-Br) PathA->StepA PathB->StepA StepC SNAr Reaction Nucleophile, Heat (Selects C1-Cl) PathC->StepC ProductA Product: 6-Aryl-1-chloro-3-Me-isoquinoline StepA->ProductA StepA->ProductA StepB Advanced Suzuki Pd-XPhos, K3PO4, 110°C (Forces C1-Cl) ProductB Product: 1,6-Diaryl-3-Me-isoquinoline StepB->ProductB ProductC Product: 1-Substituted-6-bromo-3-Me-isoquinoline StepC->ProductC ProductA->StepB

Figure 2: Strategic workflow for functionalizing the dihalogenated scaffold.

References

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[2] Chemical Science, 2017, 8 , 40-62. [Link] (Key Reference: Establishes that while C1 is activated, alkyl substitution at C3 (like t-butyl) restores C6-Br selectivity.)

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 , 2457-2483. [Link] (Foundational review for standard Suzuki conditions.)

  • Littke, A. F., Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41 , 4176-4211. [Link] (Source for Protocol B: Conditions for activating deactivated aryl chlorides.)

Sources

Method

Application Note &amp; Protocol: Regioselective Buchwald-Hartwig Amination of 6-Bromo-1-Chloro-3-Methylisoquinoline

Introduction: The Strategic Importance of Substituted Isoquinolines The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely install amino functionalities onto this heterocyclic system is of paramount importance for tuning molecular properties and exploring structure-activity relationships (SAR). The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern drug development.[1]

This application note provides a detailed protocol and in-depth scientific rationale for the regioselective Buchwald-Hartwig amination of 6-bromo-1-chloro-3-methylisoquinoline. This particular substrate presents a common challenge in synthetic chemistry: the presence of multiple, electronically distinct halogen substituents. Our objective is to leverage the inherent reactivity differences between an aryl bromide and an aryl chloride to achieve selective amination at a single, predictable position. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of complex amino-isoquinolines.

Mechanistic Rationale & The Principle of Regioselectivity

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle.[3][4] Understanding this cycle is critical for troubleshooting and for rationally controlling reaction outcomes, particularly regioselectivity.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[4][5] This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[4][6]

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex amido_complex L₂Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Catalyst Regeneration product Ar-NR¹R² Product amido_complex->product Reductive Elimination regenerated_pd0 L₂Pd(0) start Ar-X start->pd0 Oxidative Addition amine HNR¹R² amine->oa_complex Amine Coordination base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Controlling Regioselectivity

For a substrate like 6-bromo-1-chloro-3-methylisoquinoline, the key to achieving selectivity lies in the first step: oxidative addition. The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy. This energy follows the trend C-I < C-Br < C-Cl.[7] Consequently, the palladium catalyst will preferentially react with the weaker C-Br bond over the stronger C-Cl bond.[3][7]

By carefully controlling reaction conditions, such as temperature and reaction time, we can exploit this reactivity difference to ensure that amination occurs exclusively at the C-6 (bromo) position, leaving the C-1 (chloro) position intact for potential subsequent functionalization. This principle has been successfully applied to other dihalogenated heterocycles, such as 6-bromo-2-chloroquinoline.[8]

Detailed Experimental Protocol

This protocol provides a generalized procedure. Optimization may be required for particularly challenging or sterically hindered amines.

Materials and Reagents
ReagentGradeSupplierNotes
6-Bromo-1-chloro-3-methylisoquinoline≥97%CommercialStarting material.
Amine (e.g., Morpholine)Anhydrous, ≥99%CommercialUse 1.2 equivalents. Ensure it is dry.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercialPalladium precursor (2 mol%).
XPhosLigand grade, ≥98%CommercialBulky phosphine ligand (4 mol%).
Sodium tert-butoxide (NaOt-Bu)≥98%CommercialStrong, non-nucleophilic base (1.4 equivalents). Handle in a glovebox.
TolueneAnhydrous, ≥99.8%CommercialReaction solvent. Degas thoroughly before use.
Ethyl AcetateACS GradeCommercialFor workup and chromatography.
HexanesACS GradeCommercialFor chromatography.
Celite®Filtering aidCommercialFor filtration post-reaction.
Deionized WaterN/AIn-houseFor workup.
Brine (Saturated NaCl solution)N/AIn-houseFor workup.
Step-by-Step Procedure

Strict adherence to anhydrous and anaerobic (inert atmosphere) conditions is crucial for success.

Sources

Application

experimental protocol for Suzuki coupling of halo-isoquinolines

Application Note: Optimized Suzuki-Miyaura Coupling of Halo-Isoquinolines Introduction: The Isoquinoline Challenge Isoquinolines are "privileged scaffolds" in medicinal chemistry, forming the core of numerous alkaloids a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of Halo-Isoquinolines

Introduction: The Isoquinoline Challenge

Isoquinolines are "privileged scaffolds" in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents (e.g., Fasudil, Quinapril). However, functionalizing the isoquinoline ring via Palladium-catalyzed cross-coupling presents unique challenges compared to simple aryl halides.

The Core Problem: Catalyst Poisoning The sp² hybridized nitrogen atom in the isoquinoline ring is a potent σ-donor. In standard catalytic cycles, this nitrogen can displace phosphine ligands from the Palladium center, forming stable, unreactive Pd-nitrogen complexes (Pd-N adducts). This effectively removes the catalyst from the cycle, a phenomenon known as "catalyst poisoning."

The Solution: Steric Bulk To overcome this, this protocol utilizes biaryl dialkylphosphine ligands (Buchwald ligands). Their immense steric bulk prevents the isoquinoline nitrogen from coordinating to the metal center while simultaneously accelerating the oxidative addition step for electron-rich or deactivated chlorides.

Reactivity Profile & Substrate Scope

The reactivity of halo-isoquinolines is dictated by the position of the halogen relative to the ring nitrogen.

PositionElectronic EnvironmentReactivity (Oxidative Addition)Recommended Catalyst System
C1-Halo Electron-deficient (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-to-N). Highly activated.
High. Similar to 2-halopyridines.Pd(OAc)

/ PPh

(Standard) or Pd-XPhos (High Turnover)
C3-Halo Moderately electron-deficient.Moderate. Pd

(dba)

/ SPhos
C4-Halo Electron-rich (

-to-N). Deactivated.
Low. Resembles unactivated aryl chlorides.Mandatory: Pd-RuPhos or Pd-XPhos G3
C5-C8 Benzenoid ring behavior.Standard. Standard Pd conditions.

Standardized Experimental Protocol

Objective: Cross-coupling of 1-chloroisoquinoline (Model A) and 4-bromoisoquinoline (Model B) with phenylboronic acid.[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Halo-isoquinoline 1.0SubstrateLimiting reagent.
Arylboronic Acid 1.5NucleophileExcess accounts for protodeboronation.
Pd(OAc)

0.02 (2 mol%)Pre-catalystSource of Pd(0) in situ.
XPhos 0.04 (4 mol%)Ligand1:2 Pd:L ratio ensures active species formation.
K

PO

2.0 - 3.0BaseAnhydrous, finely ground.
1,4-Dioxane/H

O
4:1 v/vSolvent0.2 M concentration wrt substrate.

Note: For extremely challenging substrates (e.g., C4-chlorides), use XPhos Pd G3 precatalyst (2 mol%) to bypass the induction period.

Step-by-Step Workflow

Step 1: Inert Gas Purge (Critical)

  • Action: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reasoning: Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands.

  • Validation: The setup must hold a vacuum (<5 mmHg) for 5 minutes before backfilling with Argon.

Step 2: Catalyst Pre-complexation

  • Action: Add Pd(OAc)

    
     and XPhos to the flask. Add 1,4-dioxane (anhydrous).[3] Stir at room temperature for 15 minutes.
    
  • Observation: Solution should turn from orange/red to a dark yellow/brown, indicating the formation of the active L

    
    Pd(0) species.
    

Step 3: Reagent Addition

  • Action: Remove the septum briefly under positive Argon flow. Add the Halo-isoquinoline, Boronic acid, and K

    
    PO
    
    
    
    .
  • Action: Add degassed water.

  • Reasoning: Water dissolves the inorganic base, facilitating the transmetallation step via the formation of the reactive boronate species [Ar-B(OH)

    
    ]
    
    
    
    .

Step 4: Reaction & Monitoring

  • Action: Heat the mixture to 90°C (oil bath temperature). Stir vigorously (800 rpm).

  • Time: 2–4 hours for C1-substituted; 6–12 hours for C4-substituted.

  • QC Check: Monitor via LC-MS. Look for the disappearance of the M+H peak of the halide and the emergence of the biaryl product.

Step 5: Workup & Isolation

  • Action: Cool to Room Temp. Filter through a pad of Celite (diatomaceous earth) to remove Pd black and insoluble salts. Rinse with EtOAc.[4]

  • Extraction: Wash filtrate with Brine (1x) and Water (1x). Dry organic layer over Na

    
    SO
    
    
    
    .[3][4]
  • Purification: Flash Column Chromatography.[3]

    • Note: Isoquinolines are basic. Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to prevent streaking/tailing.

Visualization of Methodologies

Experimental Workflow Diagram

G Start Start: Dry Glassware & Argon Purge PreComplex Pre-complexation: Pd(OAc)2 + XPhos (15 min, RT) Start->PreComplex Inert Atm Addition Add Reagents: Substrate + Boronic Acid + Base + Solvent PreComplex->Addition Active Cat. Reaction Reaction: Heat to 90°C (2-12 Hours) Addition->Reaction Monitor QC Check: LC-MS / TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Celite Filter -> Extraction Monitor->Workup Complete Purify Purification: Silica Column (+1% TEA) Workup->Purify

Caption: Sequential workflow for the Suzuki coupling of halo-isoquinolines, highlighting the critical pre-complexation step.

Catalytic Cycle & Inhibition Pathways

G Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)3 + Base Poison CATALYST POISONING (Pd-N Coordination) OxAdd->Poison Isoquinoline N (No Bulky Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible (Slow)

Caption: Catalytic cycle showing the oxidative addition (rate-limiting for chlorides) and the off-cycle catalyst poisoning pathway caused by nitrogen coordination.

Troubleshooting & Optimization (Self-Validating Systems)

Use this logic tree to diagnose failure modes.

SymptomProbable CauseCorrective Action
No Conversion (Start Material Intact) Catalyst Poisoning or Inactive Pd(0).Switch to XPhos Pd G3 precatalyst. Ensure Argon purge was sufficient.
Low Yield (<40%) + Protodeboronation Boronic acid instability.Switch base to K

CO

(milder). Add boronic acid in 3 portions over 1 hour.
Homocoupling (Ar-Ar) Oxygen leak.Regrease joints. Degas solvents via sparging (bubbling Argon) for 20 mins.
Product Streaking on TLC Interaction with Silica.Add 1% Triethylamine to the eluent. Use Alumina plates instead of Silica.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[5][6][7] Link

  • Li, H., et al. (2011). Pd-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Organic Letters.[6] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews.[7] Link

  • BenchChem Application Notes. Protocols for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.Link

Sources

Method

Application Note: Buchwald-Hartwig Amination of Substituted Isoquinolines

Topic: Protocol for Buchwald-Hartwig Amination with Substituted Isoquinolines Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract & Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Buchwald-Hartwig Amination with Substituted Isoquinolines Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and alkaloids. While nucleophilic aromatic substitution (


) is viable for 1-haloisoquinolines using strong nucleophiles, it often fails with electron-rich anilines, sterically hindered amines, or when the halogen is located at the non-activated C3, C4, or benzenoid positions (C5-C8).

The Buchwald-Hartwig amination provides a robust solution to these limitations. However, isoquinolines present specific challenges:

  • Catalyst Poisoning: The

    
     nitrogen can coordinate to Palladium, arresting the catalytic cycle.
    
  • Electronic Deactivation: Electron-deficient heterocycles facilitate oxidative addition but can stabilize the Pd(II)-amido intermediate, creating a high energy barrier for reductive elimination.

  • Regioselectivity: Substrates with multiple halides require precise catalyst control to achieve site-selective amination.

This guide details a validated protocol for coupling substituted isoquinolines with a broad range of amines, emphasizing ligand selection to overcome the "heterocycle effect."

Mechanistic Insight & Critical Parameters

The success of the reaction hinges on the Reductive Elimination step. For electron-deficient isoquinolines, the Pd-N bond is shorter and stronger than in phenyl systems. Therefore, bulky, electron-rich ligands are required to sterically crowd the metal center, destabilizing the intermediate and forcing the formation of the C-N bond.

The Catalytic Cycle (Isoquinoline Specifics)

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast for Isoquinolines) Pd0->OxAdd Ar-X Coord Amine Coordination & Deprotonation OxAdd->Coord HNR2 + Base OffCycle Off-Cycle: Pd-Isoquinoline N-Coordination OxAdd->OffCycle N-binding RedElim Reductive Elimination (Rate Limiting Step) Coord->RedElim Pd(II)-Amido RedElim->Pd0 Product Release OffCycle->OxAdd Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the rate-limiting reductive elimination and potential catalyst sequestration by the isoquinoline nitrogen.

Optimization Strategy: The "Ligand-First" Approach

Do not use generic conditions (e.g.,


). Use the table below to select the initial conditions based on your specific coupling partners.
Table 1: Ligand & Base Selection Matrix
Substrate ClassRecommended LigandCatalyst SourceBaseSolventRationale
Primary Amines (Aliphatic)BrettPhos Pd(OAc)₂ or G3-PrecatalystNaOtBuDioxanePrevents

-hydride elimination; highly active.
Anilines (Electron-poor)BrettPhos or Me4tBuXPhos Pd₂(dba)₃Cs₂CO₃tBuOH / TolueneHigh activity required for weak nucleophiles.
Secondary Amines (Cyclic)RuPhos RuPhos Pd G3NaOtBuTHF / TolueneExcellent for steric bulk; prevents dehalogenation.
Amides / Carbamates Xantphos Pd(OAc)₂Cs₂CO₃DioxaneLarge bite angle favors reductive elimination of amides.
Base-Sensitive Substrates BINAP Pd(OAc)₂Cs₂CO₃TolueneMilder conditions; avoids strong alkoxide bases.

Expert Tip: For 1-chloroisoquinolines, oxidative addition is facile. If the reaction stalls, it is likely due to the stability of the intermediate. Switch to tBuBrettPhos to lower the barrier for reductive elimination.

Experimental Protocol

General Screening Protocol (100 mg Scale)

Use this protocol to validate conditions before scale-up.

Reagents:

  • Substituted Halo-isoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + Ligand (4 mol%) OR Precatalyst (2 mol%)

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 10 mL reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the isoquinoline (e.g., 0.5 mmol), solid amine (if applicable), base (NaOtBu: 67 mg, 0.7 mmol), and Pd precatalyst (e.g., BrettPhos Pd G3: 10 mg, ~2 mol%).

    • Note: If using Pd(OAc)₂ and free ligand, add them now.

  • Purging: Cap the vial with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min / Argon 30s).

  • Liquids Addition: Syringe in anhydrous solvent (2.5 mL). If the amine is liquid, add it now via microliter syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

    • Timepoint: Check LCMS at 1 hour. If <50% conversion, raise temp to 110°C or add 1 mol% more catalyst.

  • Work-up: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a small pad of Celite. Rinse with EtOAc.

  • Analysis: Concentrate the filtrate and analyze via ¹H NMR or LCMS.

Scale-Up Protocol (Gram Scale)

Optimized for thermal management and mixing efficiency.

  • Setup: Use a 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe.

  • Degassing: Sparge the solvent (Toluene or Dioxane) with Argon for 20 minutes before adding to the flask.

  • Addition Order:

    • Add Aryl Halide, Base, and Ligand.[1][2][3][4][5]

    • Add Solvent.[1][4][6]

    • Add Amine.

    • Add Pd source LAST under a positive pressure of Argon.

  • Temperature Ramp: Heat to 80°C initially. Monitor exotherm. Once stable, ramp to 100-110°C.

  • Purification: Isoquinoline products are often basic. Acid-base extraction is highly effective for purification:

    • Extract reaction mixture with 1N HCl (aqueous). Impurities remain in organic layer.

    • Basify aqueous layer with NaOH to pH 10.

    • Extract product back into DCM or EtOAc.

Workflow & Decision Tree

Use this logic flow to troubleshoot or select conditions dynamically.

OptimizationTree Start Start: Isoquinoline Substrate CheckPos Halogen Position? Start->CheckPos C1 C1-Position CheckPos->C1 C34 C3, C4, or C5+ CheckPos->C34 SNAr Attempt SNAr first (No Catalyst, 120°C) C1->SNAr If amine is nucleophilic AmineType Amine Type? C1->AmineType If SNAr fails C34->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Aniline Aniline AmineType->Aniline Cond1 BrettPhos / NaOtBu Dioxane, 100°C Primary->Cond1 Cond2 RuPhos / NaOtBu Toluene, 100°C Secondary->Cond2 Cond3 BrettPhos / Cs2CO3 tBuOH, 110°C Aniline->Cond3

Figure 2: Decision tree for selecting reaction conditions based on regiochemistry and amine class.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Isoquinoline N.Switch to G3-Precatalysts (activates only in base). Increase temp to 120°C.
Dehalogenation (H-Isoquinoline)

-hydride elimination from amine.
Switch to BrettPhos or BippyPhos . Avoid secondary amines with

-hydrogens if possible.
Low Conversion (<50%) Catalyst death / Pd Black formation.Add 1-2 mol% additional ligand relative to Pd. Ensure strict O₂-free conditions.
C1-Substitution on C3-Halo Nucleophilic attack at C1 (if H is present).Use a weaker base (Cs₂CO₃ or K₃PO₄ ). Avoid NaOtBu.

Safety & Handling

  • Palladium Precatalysts: While air-stable in solid form, solutions should be handled under inert atmosphere.

  • Base Sensitivity: NaOtBu is moisture sensitive. Use fresh bottles or store in a glovebox. Hydrolyzed base (NaOH/tBuOH) changes the reaction kinetics significantly.

  • Isoquinolines: Many haloisoquinolines are skin irritants and potential sensitizers. Handle with gloves in a fume hood.

References

  • Mechanistic Studies & Ligand Design

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][6][7][8][9] Reaction intermediates and structure-activity relationships.[3][7][10] Journal of the American Chemical Society.[8][11] Link

  • BrettPhos for Primary Amines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Isoquinoline Specific Scale-Up

    • Organic Process Research & Development (2014).[4] Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline.[4][6] ACS Publications. Link

  • Heterocycle Coupling Review

    • Dundon, T. O., et al. (2021). Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines. ACS Publications. Link

  • General Protocol Source

    • Organic Chemistry Portal.[3] Buchwald-Hartwig Cross Coupling Reaction.[1][2][3][4][12] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Bromo-1-chloro-3-methylisoquinoline

Introduction: The "Jekyll & Hyde" Scaffold Welcome to the technical support center for 6-bromo-1-chloro-3-methylisoquinoline . As researchers, we often view this molecule simply as a building block.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Jekyll & Hyde" Scaffold

Welcome to the technical support center for 6-bromo-1-chloro-3-methylisoquinoline . As researchers, we often view this molecule simply as a building block. However, its chemical behavior is defined by a dichotomy: it is a robust substrate for cross-coupling at the 6-position, yet it possesses a "ticking clock" at the 1-position due to its imidoyl chloride-like character.

This guide moves beyond standard MSDS data. It explains why your compound might degrade, how to control its regioselectivity, and what to do when your HPLC traces look wrong.

Module 1: Storage & Handling (The Basics)

Current Status: Critical Primary Threat: Moisture-induced hydrolysis.

Quick Reference FAQ
QuestionTechnical Answer
Why did my white powder turn yellow/orange? This indicates partial hydrolysis. The 1-chloro group hydrolyzes to form the isoquinolin-1-one (lactam) species, which often co-crystallizes or oils out, causing discoloration.
Can I store stock solutions in DMSO? NO. DMSO is hygroscopic. Even trace water in DMSO, combined with its polar aprotic nature, accelerates nucleophilic attack by water at the C1 position. Store as a solid only.
What is the ideal temperature? 2–8°C is recommended. While the molecule is thermally stable up to ~100°C, cold storage slows the kinetic rate of hydrolysis from ambient moisture.
Is it light sensitive? Yes. Halogenated heterocycles can undergo photo-dehalogenation (homolytic cleavage) over time. Store in amber vials.

Module 2: Chemical Stability & Reactivity (The "Why")

To troubleshoot effectively, you must understand the electronic landscape of the molecule.

The Reactivity Map
  • Position 1 (Chloro): This is NOT a standard aryl chloride. It is alpha to the nitrogen, making it electronically similar to an acid chloride (imidoyl chloride). It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  and Hydrolysis .
    
  • Position 6 (Bromo): This is a standard aryl bromide. It is the primary handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Position 3 (Methyl): Generally inert, but provides steric bulk that slightly protects the C1 position compared to the non-methylated parent.

Degradation Mechanism: Hydrolysis

The most common failure mode is the conversion of the active 1-chloro species into the inactive 1-isoquinolinone.

Hydrolysis Start 6-Bromo-1-chloro- 3-methylisoquinoline TS Tetrahedral Intermediate Start->TS Nucleophilic Attack at C1 Water + H2O (Atmospheric Moisture) Lactam 6-Bromo-3-methyl- isoquinolin-1-one (Dead End Product) TS->Lactam Elimination of Cl- HCl + HCl Lactam->HCl

Figure 1: The irreversible hydrolysis pathway. Once the lactam is formed, it will not participate in standard


 or coupling reactions effectively.

Module 3: Troubleshooting Experimental Issues

Scenario A: "I'm getting the wrong regioisomer in my Suzuki Coupling."

The Issue: You intended to couple at the C6-Br , but the boronic acid attached to C1 . The Cause: While Ar-Br is typically more reactive to Pd oxidative addition than Ar-Cl, the C1-Cl bond in isoquinolines is electronically activated. Using "hot" ligands (like XPhos or SPhos) can lower the activation energy for the C1-Cl insertion, leading to mixtures.

Corrective Action:

  • Catalyst Selection: Use less electron-rich ligands. Pd(PPh3)4 or Pd(dppf)Cl2 are excellent for discriminating between the C6-Br and C1-Cl.

  • Temperature: Keep the reaction below 80°C. Higher temperatures reduce selectivity.

Scenario B: "My yield is low, and I see a new peak in LCMS (M-18 or M+16)."

The Issue: Hydrolysis during the reaction. The Cause: Using wet solvents or weak bases (like


) that are wet/hygroscopic in a slow reaction.

Corrective Action:

  • Switch Base: Use anhydrous

    
      or organic bases like TEA/DIPEA  if compatible.
    
  • Solvent: Ensure DMF or Dioxane is anhydrous (stored over molecular sieves).

Module 4: Decision Tree & Protocols

Use this logic flow to diagnose your material before starting a valuable synthesis.

Troubleshooting Start Start: Material Check Visual Visual Inspection: Is it Yellow/Orange? Start->Visual LCMS Run LCMS/HPLC Visual->LCMS Yes (Suspect) Visual->LCMS No (Verify) Decision1 Peak at M+16 (Lactam)? LCMS->Decision1 Decision2 Purity > 95%? Decision1->Decision2 No Action_Discard Action: Discard/Repurify (Lactam is difficult to remove) Decision1->Action_Discard Yes (>5%) Action_Recryst Action: Recrystallize (Hexane/EtOAc) Decision2->Action_Recryst No (Impurities) Action_Dry Action: Dry under high vac for 4h Decision2->Action_Dry No (Solvent peaks) Action_Proceed Proceed to Experiment Decision2->Action_Proceed Yes

Figure 2: Pre-experiment quality control logic flow.

Standard QC Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it can catalyze hydrolysis on column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm (Isoquinoline core absorbs strongly here).

Purification Note

If you must purify a partially degraded batch:

  • Avoid: Silica gel chromatography with methanol. The acidity of silica + methanol can drive further solvolysis.

  • Preferred: Rapid filtration through a plug of neutral alumina using Hexanes/EtOAc (9:1) to elute the chloride, leaving the more polar lactam behind.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity of 1-haloisoquinolines).

  • Li, J. J. (2008). Name Reactions for Homologations, Part I. Wiley-Interscience. (Discusses Vilsmeier-Haack and subsequent chlorination stability).

  • BenchChem. (2025).[1][2] Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. (Provides analogous data on hydrolytic instability of 1-substituted isoquinolines).

  • PubChem. (2025). Compound Summary: 6-Bromo-1-chloroisoquinoline.[3][4] National Library of Medicine.

  • American Elements. (2024). 1-bromo-6-chloro-3-methylisoquinoline Product Specifications. [5]

Sources

Optimization

minimizing byproducts in Buchwald-Hartwig amination of isoquinolines

Topic: Minimizing Byproducts in Buchwald-Hartwig Amination of Isoquinolines Ticket ID: BHA-ISOQ-001 Status: Open Assigned Specialist: Senior Application Scientist Triage & Diagnostic: The Isoquinoline Challenge Isoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in Buchwald-Hartwig Amination of Isoquinolines Ticket ID: BHA-ISOQ-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage & Diagnostic: The Isoquinoline Challenge

Isoquinolines present a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. Unlike simple aryl halides, the isoquinoline scaffold actively fights the catalytic cycle through two primary mechanisms:

  • Catalyst Poisoning (The "N-Binder"): The basic nitrogen (N2) possesses a lone pair that strongly coordinates to Palladium (

    
    ), displacing the phosphine ligand and forming an inactive "Pd-black" precipitate.
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition slower (for C4/C5 halides) or promotes background nucleophilic attack (for C1 halides), leading to mixed reaction profiles.

This guide provides targeted troubleshooting to eliminate the three most common byproducts: Hydrodehalogenated (reduced) arenes , Homocoupled dimers , and Regioisomers .

Troubleshooting Modules (FAQ Format)

Module A: The "Reduction" Problem (Hydrodehalogenation)

Symptom: The halide starting material is consumed, but the mass spec shows a peak corresponding to [M-Halide + H]. The amine is untouched.

Root Cause: This is caused by


-Hydride Elimination . Instead of the desired Reductive Elimination (forming C-N bond), the Palladium center strips a hydrogen atom from either the amine or the alkoxide base/solvent.

Technical Fixes:

  • Accelerate Reductive Elimination:

    • Why: If Reductive Elimination (RE) is fast, it outcompetes the slow

      
      -hydride elimination.
      
    • Protocol: Switch to Bulky Ligands .

      • Primary Amines: Use BrettPhos or tBuBrettPhos .[1]

      • Secondary Amines: Use RuPhos .[2]

      • Mechanism:[3][4][5][6][7][8][9] The sheer bulk of these ligands forces the Pd center to "eject" the product rapidly to relieve steric strain.

  • Eliminate Hydride Sources:

    • Solvent: Never use primary/secondary alcohols (e.g., isopropanol) with isoquinolines if reduction is observed. They act as hydride donors. Use Toluene , Dioxane , or t-Amyl Alcohol (sterically hindered, less prone to

      
      -elimination).
      
    • Base: Switch from Sodium tert-butoxide (

      
      ) to Cesium Carbonate (
      
      
      
      )
      or Potassium Phosphate (
      
      
      )
      . Inorganic bases lack the
      
      
      -hydrogens found in alkoxides.

Data: Ligand Impact on Hydrodehalogenation

Ligand Substrate Scope Risk of Reduction Recommended Precatalyst
BINAP Simple Aryl Halides High Pd(OAc)₂ + BINAP
XantPhos Amides / N-Heterocycles Moderate XantPhos Pd G4
RuPhos 2° Amines / Hindered Very Low RuPhos Pd G4

| BrettPhos | 1° Amines | Very Low | BrettPhos Pd G4 |

Module B: Catalyst Deactivation (Stalled Reaction)

Symptom: Reaction turns black/grey immediately or stops at ~20% conversion. Addition of more catalyst fails to restart it.

Root Cause: Competitive Coordination. The isoquinoline nitrogen binds to the unsaturated


 or 

species, creating a stable, unreactive complex

or causing Pd aggregation.

Technical Fixes:

  • The "G3/G4" Solution:

    • Do not use

      
       or 
      
      
      
      . The induction period required to generate active Pd(0) allows the isoquinoline time to sequester the metal.
    • Protocol: Use Palladacycle Precatalysts (Gen 3 or Gen 4) . These release the active

      
       species only after entering the reaction matrix, ensuring the ligand is already bound and protecting the metal center.
      
  • Ligand Overcharging:

    • Standard Ratio: 1:1 (L:Pd).

    • Isoquinoline Ratio: Increase to 1.2:1 or 1.5:1 . Excess ligand shifts the equilibrium away from N-bound Pd species back to the active Phosphine-bound catalyst.

Module C: Reactivity of 1-Chloroisoquinoline

Symptom: Complex mixture of products, hydrolysis (isoquinolinone), or unexpected substitution.

Diagnostic Check: Are you coupling at the C1 position (adjacent to Nitrogen)?

  • Yes: Stop using Palladium immediately.

  • Why: The C1 position behaves like an imidoyl chloride. It is highly electrophilic.

  • Alternative: Use

    
     conditions  (Nucleophilic Aromatic Substitution).
    
    • Conditions: Amine (1.5 eq), DIPEA (2.0 eq), DMSO or NMP,

      
      . No metal required.
      
    • Note: Only use Buchwald conditions for C1 if the amine is extremely weak (e.g., amide, carbamate) or the substrate is deactivated.

Visualizing the Mechanism & Troubleshooting

The following diagram illustrates the decision logic for troubleshooting isoquinoline amination, distinguishing between the productive cycle and the parasitic side-reactions.

BuchwaldIsoquinoline Start Start: Isoquinoline Amination Issue CheckPos Check Halide Position Start->CheckPos PosC1 Position C1 (adj. to N) CheckPos->PosC1 Halide at C1 PosOther Position C3, C4, C5... CheckPos->PosOther Halide at C3-C8 SNAr Switch to SNAr (No Pd required) PosC1->SNAr High Electrophilicity CheckSymptom Identify Symptom PosOther->CheckSymptom SymRed Symptom: Reduction (Hydrodehalogenation) CheckSymptom->SymRed SymStall Symptom: Reaction Stalls (Pd Black) CheckSymptom->SymStall SolRed1 Cause: Beta-Hydride Elim. Fix: Switch Base to Cs2CO3 SymRed->SolRed1 SolRed2 Fix: Use Bulky Ligand (BrettPhos/RuPhos) SymRed->SolRed2 SolStall1 Cause: N-Coordination Fix: Use G4 Precatalyst SymStall->SolStall1 SolStall2 Fix: Increase Ligand/Pd Ratio to 1.5:1 SymStall->SolStall2

Caption: Decision Logic for optimizing Isoquinoline Amination. Blue nodes represent decision points; Red nodes indicate critical failure modes; Yellow/Grey nodes indicate solutions.

Standardized Protocol: The "Isoquinoline Robust" Method

This protocol is designed to be self-validating . If the color does not change from pale yellow/orange to the characteristic color of the active species (often dark brown/green depending on ligand) within 5 minutes, the catalyst has likely not activated.

Reagents:

  • Substrate: Bromo- or Chloroisoquinoline (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (for

    
     amines) or RuPhos Pd G4  (for 
    
    
    
    amines). Loading: 1-2 mol%.[8]
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.4 equiv - only if no reduction observed previously).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Workflow:

  • Solid Addition: To a reaction vial equipped with a stir bar, add the Isoquinoline halide, solid Amine (if applicable), Base, and Pd Precatalyst .

    • Note: Weighing the precatalyst in air is stable and preferred over adding Pd and Ligand separately.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Liquid Addition: Add the anhydrous solvent via syringe. If the amine is liquid, add it now.

  • Activation: Place in a pre-heated block at

    
     .
    
    • Checkpoint: The G4 precatalyst contains a methyl group that is eliminated upon heating, generating the active

      
       species immediately.
      
  • Monitoring: Monitor by LCMS at 1 hour.

    • If <10% conversion: Increase temp to

      
      .
      
    • If reduced product appears: Abort. Repeat with

      
       in t-Amyl Alcohol.
      

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.[1][9]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][8][10][11] Reaction of aryl bromides with primary and secondary amines." Journal of the American Chemical Society.[1][9]

Sources

Troubleshooting

troubleshooting guide for sluggish Suzuki coupling reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common challenges in your...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common challenges in your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering, moving from diagnosis to solution with a focus on the underlying chemical principles.

Section 1: The Primary Issue: Low or No Product Yield

This is the most frequent challenge in Suzuki coupling. A low or non-existent yield can typically be traced back to the quality of your reagents, the integrity of your catalytic system, or suboptimal reaction conditions.

Q1: My reaction shows no product formation, and I only recover my starting materials. Where should I start troubleshooting?

A1: When a reaction fails to initiate, the problem almost always lies with one of the core components: the catalyst, the ligand, the base, or the boronic acid. The first step is a systematic verification of your reagents and setup.

Causality-Driven Checklist:

  • Catalyst Activity: The catalytic cycle requires an active Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient and may consume some of your boronic acid or phosphine ligand, leading to side products.[2]

    • Actionable Insight: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more reliably, a modern Buchwald precatalyst (e.g., XPhos Pd G3). These are designed to generate the active Pd(0) species cleanly and efficiently.[2] Also, verify the age and storage of your catalyst; solid palladium sources like Pd₂(dba)₃ can degrade over time.[2]

  • Ligand Integrity: Phosphine ligands are highly susceptible to oxidation by atmospheric oxygen, which renders them incapable of coordinating to the palladium center.[2] This is a very common and often overlooked cause of reaction failure.

    • Actionable Insight: Always use fresh phosphine ligands or those that have been rigorously stored under an inert atmosphere (e.g., in a glovebox). If you suspect your ligand has been compromised, using a fresh bottle is the simplest fix.

  • Boronic Acid Quality: Boronic acids are prone to degradation, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen) and trimerization to form boroxines.[1][3] This instability is a leading cause of low yields.[1]

    • Actionable Insight: Check the purity of your boronic acid. If it's old or has been exposed to air and moisture, its quality is suspect. For particularly unstable boronic acids (e.g., electron-deficient or some heteroaryl boronic acids), consider using a more stable derivative like a pinacol ester or a MIDA boronate.[1][4] These are designed to be more robust and release the boronic acid slowly under the reaction conditions.[1]

  • The Inert Atmosphere: Oxygen is the enemy of the Suzuki coupling. It irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and degrades phosphine ligands.[2]

    • Actionable Insight: Your degassing procedure must be meticulous. Sparging the solvent with argon or nitrogen for 20-30 minutes is good, but for sensitive reactions, performing 3-4 freeze-pump-thaw cycles is superior for removing dissolved oxygen.[2][4]

Below is a workflow to diagnose a failed reaction based on these initial checks.

G start Reaction Failed (No Product) reagent_check Verify Reagent Quality start->reagent_check catalyst Is Catalyst/Ligand Viable & Fresh? reagent_check->catalyst boronic Is Boronic Acid Stable & Pure? catalyst->boronic Yes action_reagent Action: Use fresh catalyst/ligand. Consider a modern precatalyst. catalyst->action_reagent No degas Was Degassing Procedure Rigorous? boronic->degas Yes action_boronic Action: Use fresh boronic acid or a stable derivative (MIDA, Pinacol). boronic->action_boronic No action_degas Action: Improve degassing. Use Freeze-Pump-Thaw. degas->action_degas No rerun Re-run Experiment degas->rerun Yes action_reagent->rerun action_boronic->rerun action_degas->rerun

Initial Troubleshooting Workflow for a Failed Reaction.
Q2: My reaction is sluggish and stalls at ~40-60% conversion, even after a long time. What factors control the reaction rate?

A2: A stalled reaction indicates that your catalytic cycle is either too slow or has stopped prematurely due to catalyst deactivation or an inefficient step. The most common culprits are the base, temperature, and solvent system.

  • Base Selection is Critical: The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step, which is often rate-limiting.[5][6] An inappropriate or insufficiently strong base can lead to a stalled reaction.[4]

    • Causality: The base is believed to form a borate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center.[5] The effectiveness of a base depends on its strength, solubility, and interaction with the solvent and substrates.

    • Actionable Insight: If a common base like Na₂CO₃ or K₂CO₃ is not working, screen a stronger or more soluble base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective, particularly for challenging substrates.[2][5]

  • Temperature: Most Suzuki couplings require thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2]

    • Actionable Insight: If your reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase to 90-110 °C can significantly improve the rate.[7][8] However, be aware that excessive temperatures can accelerate catalyst decomposition and side reactions.[2]

  • Solvent System and Stirring: The choice of solvent impacts the solubility of all components and can influence reaction rates.[1] In biphasic systems (e.g., Toluene/Water), the reaction occurs at the interface between the two layers.

    • Actionable Insight: Ensure all reagents are soluble at the reaction temperature. If not, a solvent screen is warranted. Common solvents include dioxane, THF, toluene, and DMF, often with water as a co-solvent to dissolve the inorganic base.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area and ensure efficient mixing.[2]

Table 1: Comparative Guide to Common Bases in Suzuki Coupling

BasepKa of Conj. AcidTypical Use & CharacteristicsPotential Issues
Na₂CO₃ / K₂CO₃ 10.3 / 10.3General-purpose, widely used, inexpensive. Often used in aqueous solvent mixtures.[5][9]May not be strong enough for less reactive substrates. Limited solubility in purely organic solvents.
K₃PO₄ 12.3Stronger base, often effective when carbonates fail. Good for hindered or electron-rich substrates.Can be hygroscopic; purity is important.
Cs₂CO₃ 10.3Highly effective due to the high solubility of the cesium borate intermediate. Excellent for difficult couplings.[10]More expensive than sodium or potassium bases.
Organic Bases (e.g., Et₃N) 10.7Used in specific cases, but can sometimes act as a hydride source, leading to dehalogenation.[2]Can lead to unwanted side reactions.

Section 2: The Purity Issue: Significant Side Product Formation

Even when the desired product is formed, side reactions can consume starting materials and complicate purification. Understanding their origin is key to minimizing them.

Q3: My main impurity is the homocoupled product of my boronic acid (Ar-Ar from Ar-B(OH)₂). What causes this and how can I prevent it?

A3: The homocoupling of boronic acids to form a symmetrical biaryl is one of the most common side reactions. The primary cause is the presence of oxygen.[1][2]

  • Mechanism: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.[1] This process consumes your nucleophile and reduces the overall yield of the desired cross-coupled product. If you are using a Pd(II) precatalyst, some homocoupling can also occur during the in-situ reduction to Pd(0), as the boronic acid can act as the reductant.[2]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. As mentioned previously, ensure your reaction setup is scrupulously free of oxygen by using freeze-pump-thaw cycles or by thoroughly sparging all solvents with an inert gas.[2][4]

  • Use a Pd(0) Source: Starting with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄, can mitigate the homocoupling that occurs during the reduction of a Pd(II) source.[2]

  • Controlled Addition: In some cases, slowly adding the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

Q4: I am observing significant amounts of protodeboronation (my boronic acid is being converted back to the simple arene) and/or dehalogenation (my aryl halide is being reduced). How do I address these issues?

A4: These two side reactions consume your starting materials through pathways that compete with the main catalytic cycle.

  • Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom. It is often promoted by water and is a sign of boronic acid instability.[4]

    • Solution: The best solution is to use a more stable boronic acid derivative, such as a pinacol or MIDA ester, which are designed to resist protodeboronation.[1][4] Ensuring your base is not excessively strong or your reaction time is not unnecessarily long can also help.

  • Dehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom.

    • Causality: This side reaction occurs when a hydride source is present in the reaction. Common sources include amine bases (like triethylamine) or alcohol solvents.[2][4] The hydride can be transferred to the palladium complex after oxidative addition, leading to the reduced byproduct upon reductive elimination.[4]

    • Solution: If dehalogenation is a problem, avoid potential hydride sources. Switch from an amine base to an inorganic base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent (e.g., dioxane, toluene, DMF).[2]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Competing Side Reactions Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Deact Catalyst Deactivation (O₂, Heat) Pd0->Deact [O₂] PdII Ar-Pd(II)-X      L₂ OA->PdII Trans Transmetalation (R-B(OH)₂ + Base) PdII->Trans Dehal Dehalogenation (Ar-X → Ar-H) PdII->Dehal [Hydride Source] PdII_R Ar-Pd(II)-R      L₂ Trans->PdII_R Homocoupling Homocoupling (R-B(OH)₂ + O₂) Trans->Homocoupling Protodeb Protodeboronation (R-B(OH)₂ → R-H) Trans->Protodeb RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product Ar-R RE->Product

The Catalytic Cycle and Competing Off-Cycle Processes.

Section 3: Protocols and Methodologies

General Experimental Protocol for a Suzuki Coupling Reaction

This protocol provides a robust starting point and may require optimization for specific substrates.[7]

Materials:

  • Aryl Halide (1.0 eq)

  • Boronic Acid or Ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine to remove the inorganic salts.[4][5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). Benchchem.
  • Hussain, F. H. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC.
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. (2018).
  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-499.
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(44), 15954–15969.
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2009).
  • Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012).
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). ACS Omega.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Various Authors. (2024). Struggling with Suzuki Reaction. Reddit.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Jana, R., & Pathak, T. P. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Current Organic Chemistry, 20(24), 2571-2580.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 6-Bromo-1-chloro-3-methylisoquinoline: A Validated Approach for Drug Development Intermediates

For researchers and professionals in the intricate field of drug development, the efficient and reliable synthesis of key heterocyclic intermediates is paramount. The isoquinoline scaffold, in particular, is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the intricate field of drug development, the efficient and reliable synthesis of key heterocyclic intermediates is paramount. The isoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth, validated comparison of two strategic synthetic routes to a valuable substituted isoquinoline, 6-bromo-1-chloro-3-methylisoquinoline. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 6-Bromo-1-chloro-3-methylisoquinoline

6-Bromo-1-chloro-3-methylisoquinoline is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. The presence of three distinct reactive sites—a bromine atom at the 6-position amenable to cross-coupling reactions, a labile chlorine atom at the 1-position for nucleophilic substitution, and a methyl group at the 3-position influencing steric and electronic properties—makes it a versatile intermediate for generating diverse molecular libraries for drug discovery.

This guide will objectively compare two robust synthetic pathways for the preparation of this target molecule:

  • Route 1: The Bischler-Napieralski Approach - A classic and widely adopted method for isoquinoline synthesis.

  • Route 2: A Modified Pomeranz-Fritsch Strategy - An alternative pathway offering a different set of synthetic considerations.

We will dissect each route, providing detailed experimental protocols, comparative data on yield and purity, and a discussion of the advantages and limitations of each approach.

Route 1: The Bischler-Napieralski Synthesis – A Stepwise Elucidation

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, proceeding through the cyclization of a β-arylethylamide.[1][2][3] Our proposed synthesis of 6-bromo-1-chloro-3-methylisoquinoline via this route is a multi-step process, each stage of which has been carefully considered for optimal efficiency and scalability.

Workflow for the Bischler-Napieralski Synthesis

Bischler-Napieralski Synthesis cluster_0 Starting Material Preparation cluster_1 Core Isoquinoline Formation cluster_2 Final Functionalization A 1-(4-Bromophenyl)propan-2-amine B N-Acetylation A->B Acetic Anhydride C N-(1-(4-Bromophenyl)propan-2-yl)acetamide B->C D Bischler-Napieralski Cyclization (POCl3) C->D Heat E 6-Bromo-3-methyl-3,4-dihydroisoquinoline D->E F Aromatization E->F Pd/C, Heat G 6-Bromo-3-methylisoquinoline F->G H Oxidation to Isoquinolinone G->H Oxidizing Agent I 6-Bromo-3-methylisoquinolin-1(2H)-one H->I J Chlorination (POCl3) I->J Heat K 6-Bromo-1-chloro-3-methylisoquinoline J->K Pomeranz-Fritsch Synthesis cluster_0 Starting Materials cluster_1 Isoquinoline Core Synthesis cluster_2 Final Functionalization A 4-Bromobenzaldehyde C Condensation A->C B 1-Amino-2,2-diethoxypropane B->C D Benzalaminoacetal Intermediate C->D E Pomeranz-Fritsch Cyclization (H2SO4) D->E Heat F 6-Bromo-3-methylisoquinoline E->F G Oxidation to Isoquinolinone F->G Oxidizing Agent H 6-Bromo-3-methylisoquinolin-1(2H)-one G->H I Chlorination (POCl3) H->I Heat J 6-Bromo-1-chloro-3-methylisoquinoline I->J

Caption: Workflow of the modified Pomeranz-Fritsch route to 6-bromo-1-chloro-3-methylisoquinoline.

Detailed Mechanistic Insights and Experimental Considerations

Step 1: Condensation to form the Benzalaminoacetal

This route begins with the condensation of 4-bromobenzaldehyde with 1-amino-2,2-diethoxypropane. The latter reagent is key to introducing the methyl group at the 3-position of the final isoquinoline. This condensation forms the crucial benzalaminoacetal intermediate.

Step 2: Pomeranz-Fritsch Cyclization

The benzalaminoacetal is then subjected to acid-catalyzed cyclization. Concentrated sulfuric acid is the traditional reagent, although other strong acids can be employed. [1]The reaction mechanism involves the formation of an electrophilic iminium ion which then attacks the aromatic ring. Similar to the Bischler-Napieralski reaction, the electron-withdrawing nature of the bromine substituent can necessitate forcing conditions to drive the cyclization to completion. [1] Step 3 & 4: Conversion to the Final Product

The subsequent steps of converting the resulting 6-bromo-3-methylisoquinoline to the final product, 6-bromo-1-chloro-3-methylisoquinoline, are identical to those described in Route 1, involving oxidation to the isoquinolinone followed by chlorination with POCl₃.

Comparative Analysis: Performance and Practicality

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on literature precedents for analogous transformations.

ParameterRoute 1: Bischler-NapieralskiRoute 2: Modified Pomeranz-Fritsch
Overall Yield (estimated) 30-40%25-35%
Number of Steps 54
Starting Material Availability Readily availableRequires synthesis of 1-amino-2,2-diethoxypropane
Key Challenges Potentially low yield in cyclization due to electron-withdrawing group. [2]Harsh cyclization conditions; potential for side reactions. [4]
Scalability Generally scalable, with optimization of cyclization step.Scalability can be challenging due to harsh acidic conditions.
Purity of Final Product Good, with standard chromatographic purification.Good, with standard chromatographic purification.

Experimental Protocols

Route 1: Bischler-Napieralski Synthesis

Step 1: N-(1-(4-Bromophenyl)propan-2-yl)acetamide

To a solution of 1-(4-bromophenyl)propan-2-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: 6-Bromo-3-methyl-3,4-dihydroisoquinoline

To the crude N-(1-(4-bromophenyl)propan-2-yl)acetamide (1.0 eq), add phosphorus oxychloride (3.0-5.0 eq) and heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC. After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate to give the crude dihydroisoquinoline.

Step 3: 6-Bromo-3-methylisoquinoline

To a solution of the crude 6-bromo-3-methyl-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent (e.g., xylene), add 10% Pd/C (0.1 eq). Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC. After cooling, filter the catalyst and concentrate the filtrate to obtain the crude isoquinoline.

Step 4: 6-Bromo-3-methylisoquinolin-1(2H)-one

A detailed procedure for this oxidation step would require further experimental optimization, but could involve reagents such as potassium permanganate or chromium trioxide under controlled conditions.

Step 5: 6-Bromo-1-chloro-3-methylisoquinoline

To the crude 6-bromo-3-methylisoquinolin-1(2H)-one (1.0 eq), add phosphorus oxychloride (5.0-10.0 eq) and heat to reflux for 2-4 hours. Monitor the reaction by TLC. After cooling, carefully remove the excess POCl₃ under reduced pressure. Quench the residue with ice-water and a weak base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel.

Route 2: Modified Pomeranz-Fritsch Synthesis

Step 1: Benzalaminoacetal Intermediate

In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-bromobenzaldehyde (1.0 eq) and 1-amino-2,2-diethoxypropane (1.1 eq) in toluene. Reflux the mixture for 4-6 hours, collecting the water that is formed. After completion, remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.

Step 2: 6-Bromo-3-methylisoquinoline

Carefully add the crude benzalaminoacetal to concentrated sulfuric acid (5.0-10.0 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction by TLC. Cool the mixture and pour it onto ice. Neutralize with a strong base and extract the product with an organic solvent. Dry and concentrate the organic layer to obtain the crude isoquinoline.

Steps 3 & 4: 6-Bromo-3-methylisoquinolin-1(2H)-one and 6-Bromo-1-chloro-3-methylisoquinoline

Follow the procedures outlined in Steps 4 and 5 of Route 1.

Validation and Characterization

The identity and purity of the final product, 6-bromo-1-chloro-3-methylisoquinoline, should be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the isoquinoline ring protons. For the related 6-bromoquinoline, aromatic protons appear between 7.3 and 8.9 ppm. [5][6]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the gold standard for determining the purity of the final compound. [7][8]A purity of >95% is typically required for use in subsequent synthetic steps in a drug development program. [8]

Conclusion and Recommendations

Both the Bischler-Napieralski and the modified Pomeranz-Fritsch syntheses represent viable pathways to 6-bromo-1-chloro-3-methylisoquinoline.

The Bischler-Napieralski route (Route 1) is a well-established, albeit longer, procedure. Its primary advantage lies in the use of more common starting materials. However, the key cyclization step may require careful optimization to overcome the deactivating effect of the bromine substituent.

The modified Pomeranz-Fritsch route (Route 2) offers a more convergent approach. Its main drawback is the need for a less common starting material and the use of harsh acidic conditions for the cyclization, which may not be suitable for all substrates or for large-scale synthesis.

For laboratory-scale synthesis where the starting amine for Route 1 is readily accessible, the Bischler-Napieralski approach is recommended due to its more manageable reaction conditions and generally more predictable scalability. For projects requiring rapid access to a small library of analogues where the corresponding benzaldehydes are available, the Pomeranz-Fritsch route could be considered, provided the challenges of the cyclization step are addressed.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, timeline, and the availability of starting materials and specialized equipment. This guide provides the foundational knowledge and comparative data necessary for researchers to make a strategic and well-informed decision.

References

  • Pomeranz-Fritsch Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction. Name Reactions in Organic Synthesis. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. PMC. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • POCl3 -PCl5 mixture: A robust chlorinating agent. Academia.edu. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. [Link]

  • Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. ACS Publications. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. [Link]

  • Aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones via dual photoredox/nickel catalysis. PMC. [Link]

  • 6-Bromo-1-chloroisoquinoline Properties. CompTox Chemicals Dashboard. [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. GenScript. [Link]

  • HPLC trace for proof of purity. Reddit. [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]

Sources

Comparative

6-bromo-1-chloro-3-methylisoquinoline vs other building blocks for kinase inhibitors

Executive Summary 6-Bromo-1-chloro-3-methylisoquinoline (CAS: 552331-06-3) represents a specialized "privileged scaffold" for Type I and Type II kinase inhibitors. Unlike its des-methyl analogue (6-bromo-1-chloroisoquino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-chloro-3-methylisoquinoline (CAS: 552331-06-3) represents a specialized "privileged scaffold" for Type I and Type II kinase inhibitors. Unlike its des-methyl analogue (6-bromo-1-chloroisoquinoline) or the more common quinazoline building blocks, the 3-methyl substituent offers a critical steric handle that modulates selectivity profiles by interacting with the kinase hinge region and solvent-front residues.

This guide evaluates the utility of this scaffold against standard alternatives, focusing on chemoselectivity during synthesis and Structure-Activity Relationship (SAR) implications for drug discovery.

Part 1: Technical Profile & Strategic Value

The Scaffold at a Glance

The molecule features two distinct halogen handles and a steric methyl group, creating a defined hierarchy of reactivity:

  • C1-Chloro : Highly reactive to SNAr and Pd-catalyzed aminations (hinge-binder attachment).

  • C6-Bromo : Moderate reactivity; suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings after C1 functionalization.

  • C3-Methyl : Non-reactive steric block; crucial for selectivity (gatekeeper interaction) and metabolic stability.

Comparative Matrix: 3-Methyl vs. Alternatives
Feature6-Bromo-1-chloro-3-methylisoquinoline 6-Bromo-1-chloroisoquinoline (Des-methyl)6-Bromo-4-chloroquinoline
Primary Utility Selectivity-driven Kinase Inhibitors (e.g., PKA, ROCK)Broad-spectrum ATP-competitive inhibitorsEGFR/HER2 inhibitors (Quinazoline mimics)
C1 Reactivity High (SNAr feasible)High (SNAr feasible)High (C4 position equivalent)
Steric Profile Restricted rotation ; fills hydrophobic pocketsFlat; high rotational freedomFlat; different H-bond vector
Metabolic Stability High (C3 blocked from oxidation)Low (C3 prone to P450 oxidation)Moderate
Cost/Availability Moderate (Specialty Building Block)Low (Commodity Chemical)Low (Commodity Chemical)

Part 2: Critical Analysis & Experimental Logic

The "Selectivity Switch": Why the 3-Methyl Group Matters

In kinase drug design, the difference between a "dirty" inhibitor and a selective candidate often lies in the exploitation of small hydrophobic pockets near the ATP binding site.

  • Mechanism : The 3-methyl group projects into the solvent-exposed region or interacts with the gatekeeper residue (depending on binding mode).

  • Case Study (PKA) : Research indicates that 3-methylisoquinoline derivatives (e.g., 4-cyano-3-methylisoquinoline) achieve nanomolar potency (IC50 = 30 nM) against Protein Kinase A (PKA) by locking the inhibitor in a bioactive conformation that the des-methyl variant cannot maintain [1].

Chemoselectivity in Synthesis

The primary challenge when using 6-bromo-1-chloro-3-methylisoquinoline is preserving the C6-bromide while functionalizing the C1-chloride.

  • Observation : The C1-Cl bond is activated by the adjacent ring nitrogen (C=N), making it significantly more electrophilic than the C6-Br bond.

  • Protocol Rule : Perform SNAr or Pd-catalyzed amination at C1 at room temperature to 60°C . Higher temperatures (>100°C) risk oxidative addition at the C6-Br bond, leading to polymerization or bis-coupling.

Part 3: Experimental Protocols

Protocol A: C1-Selective Amination (Hinge Binder Installation)

This protocol installs an aniline or amino-pyrazole motif at the C1 position while leaving the C6-bromide intact for late-stage diversification.

Reagents:

  • Scaffold: 6-Bromo-1-chloro-3-methylisoquinoline (1.0 eq)

  • Nucleophile: 4-Amino-1-methylpyrazole (1.1 eq)

  • Base: DIPEA (2.5 eq) or K2CO3 (2.0 eq)

  • Solvent: n-Butanol or DMF

Step-by-Step:

  • Dissolution : Dissolve 1.0 eq of the scaffold in n-Butanol (0.2 M concentration).

  • Addition : Add 1.1 eq of the amine nucleophile and 2.5 eq of DIPEA.

  • Reaction : Heat to 80°C for 4–6 hours. Note: Monitor by LCMS. The starting material (Cl) should convert to product (Amine) without loss of the Bromine signal (M+2 pattern).

  • Workup : Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

  • Yield Expectation : 75–85%.

Protocol B: C6-Suzuki Coupling (Tail Extension)

Perform this AFTER Protocol A.

Reagents:

  • Substrate: C1-substituted intermediate (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: 2M Na2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing : Sparge the solvent mixture with Argon for 15 minutes.

  • Assembly : Combine substrate, boronic acid, base, and catalyst in a sealed tube.

  • Reaction : Heat to 100°C for 12 hours.

  • Purification : Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Part 4: Visualization of Workflows

Diagram 1: Synthetic Flow & Chemoselectivity

This diagram illustrates the sequential functionalization logic, highlighting the reactivity difference between C1 and C6.

SynthesisFlow cluster_conditions Reaction Conditions Start 6-Bromo-1-chloro- 3-methylisoquinoline Step1 Step 1: C1-Amination (SNAr or Buchwald) Start->Step1 High Reactivity (C1-Cl) Inter Intermediate: 6-Bromo-1-amino- 3-methylisoquinoline Step1->Inter Retains Br Step2 Step 2: C6-Coupling (Suzuki/Sonogashira) Inter->Step2 Lower Reactivity (C6-Br) Final Final Kinase Inhibitor (Dual Functionalized) Step2->Final Tail Installation

Caption: Sequential functionalization strategy exploiting the differential electrophilicity of C1-Cl vs C6-Br.

Diagram 2: SAR Decision Logic

When to choose the 3-methyl scaffold over the des-methyl variant.

SAR_Logic Q1 Does the Kinase Pocket have a Gatekeeper Constraint? Q2 Is Metabolic Stability at C3 required? Q1->Q2 No Res1 Select 3-Methyl Scaffold Q1->Res1 Yes (Small Gatekeeper) Q3 Is Rotational Entropy a penalty? Q2->Q3 No Q2->Res1 Yes (Block Oxidation) Q3->Res1 Yes (Lock Conformation) Res2 Select Des-methyl Scaffold Q3->Res2 No (Flat binding)

Caption: Decision tree for medicinal chemists selecting between methylated and non-methylated isoquinoline scaffolds.

References

  • PubChem . 6-Bromo-1-chloro-3-methylisoquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI . Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link]

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of Isoquinoline Derivatives

Introduction: The Structural Challenge of Isoquinoline Alkaloids Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant and wide-ranging pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant and wide-ranging pharmacological activities.[1][2][3] This family, biosynthetically derived from tyrosine or phenylalanine, includes potent analgesics like morphine, antitussives such as codeine, and antimicrobial agents like berberine.[1][2][3] The complexity of their fused heterocyclic ring systems, frequent presence in intricate plant-derived matrices, and the existence of numerous isomeric and stereoisomeric forms present a formidable challenge to their unambiguous structural characterization.[4][5]

This guide provides a comparative analysis of the principal analytical methodologies employed for the characterization of isoquinoline derivatives. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to present a strategic workflow, from initial separation to definitive structural confirmation, ensuring the generation of reliable and defensible data.

Overall_Analytical_Workflow cluster_0 Sample Preparation cluster_1 Separation & Initial Analysis cluster_2 Detailed Structural Elucidation cluster_3 Definitive Confirmation Start Crude Sample (e.g., Plant Extract, Synthetic Mixture) Extraction Extraction & Purification Start->Extraction HPLC HPLC / UHPLC (Separation) Extraction->HPLC LC_MS LC-MS/MS (Screening & Dereplication) HPLC->LC_MS Isolation Preparative Chromatography (Isolation of Pure Compound) LC_MS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR HRMS High-Resolution MS (Elemental Composition) Isolation->HRMS XRay X-Ray Crystallography (Absolute Stereochemistry) NMR->XRay NMR_Workflow Sample Pure Compound in Deuterated Solvent 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Sample->2D_NMR ROESY ROESY / NOESY Sample->ROESY Proton_Info Proton Environments & Connectivity 1H_NMR->Proton_Info Carbon_Info Carbon Skeleton 13C_NMR->Carbon_Info Fragment_Assembly Assemble Fragments (C-H, C-C bonds) 2D_NMR->Fragment_Assembly Stereochem Determine Relative Stereochemistry ROESY->Stereochem Structure Proposed Structure Proton_Info->Structure Carbon_Info->Structure Fragment_Assembly->Structure Stereochem->Structure Integrated_Strategy Mixture Complex Mixture LCMS LC-MS/MS Analysis Mixture->LCMS Known Known Compounds Identified (Dereplication) LCMS->Known Unknown Unknown / Novel Peaks LCMS->Unknown Isolation Preparative HPLC (Isolation) Unknown->Isolation NMR_HRMS NMR + HRMS Isolation->NMR_HRMS Structure_Elucidation Structure Elucidated (Relative Stereochemistry) NMR_HRMS->Structure_Elucidation Crystallography X-Ray Crystallography Structure_Elucidation->Crystallography Final_Structure Definitive Structure (Absolute Stereochemistry) Crystallography->Final_Structure

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.